2-O-Desmethyl Cisapride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNAGSDZADZCE-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907978 | |
| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102671-04-5 | |
| Record name | Norcisapride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-O-Desmethyl Cisapride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride. The document elucidates the chemical structure, physicochemical properties, and the biological context of this compound, primarily through the lens of its parent drug, Cisapride. Due to the limited publicly available data on the metabolite itself, this guide focuses on the established pharmacology and mechanism of action of Cisapride to provide a foundational understanding. Key information is presented in structured tables for clarity, and logical relationships, including the biotransformation from the parent compound and the parent compound's signaling pathway, are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
2-O-Desmethyl Cisapride is recognized as a minor metabolite of Cisapride, a once widely used gastrointestinal prokinetic agent.[1][2] Cisapride was prescribed for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis due to its ability to enhance gastrointestinal motility.[3][4] It functions primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist, which in turn promotes the release of acetylcholine (B1216132) in the enteric nervous system.[3][5][6] The study of its metabolites, including this compound, is crucial for a complete understanding of its pharmacological and toxicological profile. This guide provides a comprehensive summary of the known chemical and physical properties of this compound and delves into the well-documented biological activity of its parent compound to offer a thorough contextual understanding.
Chemical Identity and Physicochemical Properties
This compound is structurally similar to its parent compound, differing by the demethylation of the methoxy (B1213986) group at the 2-position of the benzamide (B126) moiety. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | cis-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-hydroxy-benzamide | [7][8] |
| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | [1][2][9][] |
| Molecular Weight | 451.92 g/mol | [1][2][] |
| CAS Number | 102671-04-5 | [1][2][9][][11] |
| Appearance | Off-white solid | [8] |
| Purity | ≥95.9% (by HPLC) | [8] |
| SMILES | CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | [11] |
| InChI | InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | [11] |
Biotransformation of Cisapride
Cisapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][12] One of the metabolic pathways involves the O-demethylation of the methoxy group on the benzamide ring, leading to the formation of this compound.
Figure 1. Biotransformation of Cisapride to this compound.
Pharmacology of the Parent Compound: Cisapride
The biological activity of this compound is not well-documented. Therefore, understanding the pharmacology of the parent drug, Cisapride, is essential.
Mechanism of Action
Cisapride is a potent and selective serotonin 5-HT₄ receptor agonist.[3][5] Its prokinetic effects are mediated through the stimulation of these receptors on enteric neurons in the myenteric plexus. This stimulation enhances the release of acetylcholine, a key neurotransmitter that increases smooth muscle contraction and gastrointestinal motility.[3][6] Unlike some other prokinetic agents, Cisapride does not possess direct cholinergic or antidopaminergic activity.[5]
Figure 2. Signaling pathway of Cisapride's prokinetic action.
Pharmacokinetic Profile of Cisapride
-
Absorption: Rapidly absorbed after oral administration, with a bioavailability of 30-40%.[3]
-
Protein Binding: Highly protein-bound (approximately 97.5%).[3]
-
Metabolism: Extensively metabolized by hepatic CYP3A4.[3][12]
-
Elimination Half-life: Approximately 10 hours.[3]
Quantitative Data on Cisapride's Efficacy
While specific quantitative data for this compound is unavailable, numerous studies have quantified the effects of the parent compound, Cisapride, on gastrointestinal function. The following table summarizes representative findings from clinical research on Cisapride.
Table 2: Selected Clinical Efficacy Data for Cisapride
| Parameter | Study Population | Dosage | Key Finding | Reference(s) |
| Colonic Transit Time (CTT) | 25 patients with chronic idiopathic constipation | 10 mg t.i.d. for 8 weeks | Significant shortening of total and right segmental CTT after 8 weeks of treatment. | [13] |
| Gastric Emptying | 40 preoperative patients given morphine | 10 mg (single dose) | Reversed the delay in gastric emptying caused by morphine more effectively than metoclopramide (B1676508). | [14] |
| Symptom Improvement | 15 patients with chronic idiopathic constipation | 10 mg t.i.d. for 8 weeks | 46.7% of patients reported an "excellent" global response, and 33.3% reported a "good" response. | [13] |
| GI Motility Index | Isolated guinea pig antrum muscle strips | 4, 40, and 400 nM | Elicited a dose-related enhancement of baseline activity. | [15] |
Relevant Experimental Protocols
In Vitro Motility Assays
-
Objective: To assess the direct effect of a compound on gastrointestinal smooth muscle contractility.
-
Methodology:
-
Isolate muscle strips from the desired region of the gastrointestinal tract (e.g., antrum, ileum, colon) of a laboratory animal (e.g., guinea pig).[15]
-
Remove mucosa and submucosa to obtain smooth muscle preparations.
-
Mount the muscle strips in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Connect the strips to isometric force transducers to record contractile activity.
-
After an equilibration period, add the test compound (e.g., this compound) in a cumulative, dose-dependent manner.
-
Record changes in baseline activity, frequency, and amplitude of contractions.[15]
-
Figure 3. Workflow for in vitro muscle strip contractility assay.
In Vivo Gastrointestinal Transit Studies
-
Objective: To measure the effect of a compound on the rate of passage of contents through the gastrointestinal tract.
-
Methodology:
-
Administer radio-opaque markers or a radiolabeled meal to conscious animal subjects (e.g., rabbits, dogs).[16]
-
Administer the test compound or a vehicle control at specified time points.
-
Acquire serial radiographs or scintigraphic images at predetermined intervals.
-
Quantify the progression of the markers through different segments of the GI tract (stomach, small intestine, colon).
-
Calculate gastric emptying time and segmental/total colonic transit times.[13]
-
Conclusion
This compound is a minor metabolite of the 5-HT₄ receptor agonist, Cisapride. While specific pharmacological data on this metabolite remain scarce, its chemical structure and properties have been defined. A thorough understanding of the parent compound's mechanism of action, which involves enhancing acetylcholine release in the myenteric plexus to stimulate gut motility, provides a critical framework for inferring the potential biological relevance of its metabolites. The methodologies outlined in this guide, previously used to characterize Cisapride, represent a clear path for future research to elucidate the specific pharmacological profile of this compound. This document serves as a foundational resource for scientists and researchers, consolidating the available chemical data and providing essential biological context for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Cisapride - Wikipedia [en.wikipedia.org]
- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. esschemco.com [esschemco.com]
- 9. BioOrganics [bioorganics.biz]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. Cisapride (USP/INN) | C23H29ClFN3O4 | CID 2769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cisapride in Chronic Idiopathic Constipation: Clinical Response and Effect on Colonic Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effect of cisapride and metoclopramide on morphine-induced delay in gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 2-O-Desmethyl Cisapride. This route is based on established principles of organic chemistry and analogous reactions reported in the synthesis of Cisapride and related compounds. The experimental protocols provided are adapted from general procedures and may require optimization.
Introduction
This compound is a minor metabolite of Cisapride, a gastroprokinetic agent. As with many drug metabolites, obtaining reference standards of this compound is crucial for pharmacokinetic and metabolic studies. This guide details a plausible and scientifically sound synthetic pathway for this compound, including its key precursors.
The proposed synthesis involves two main stages:
-
The synthesis of the key precursor, 4-amino-5-chloro-2-hydroxybenzoic acid.
-
The amide coupling of this precursor with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine.
Proposed Synthesis Pathway
The overall proposed synthetic route to this compound is depicted below.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 65-49-6 | >98% |
| cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine | C₁₅H₂₃FN₂O₂ | 282.36 | 81098-59-1 | >98% |
| This compound | C₂₂H₂₇ClFN₃O₄ | 451.92 | 102671-04-5 | 95.9% (by HPLC)[1] |
Experimental Protocols
Step 1: Synthesis of 4-amino-5-chloro-2-hydroxybenzoic acid
This procedure describes the chlorination of 4-aminosalicylic acid using N-chlorosuccinimide (NCS).
-
Materials:
-
4-Aminosalicylic acid
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ice water
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-aminosalicylic acid (1 equivalent) in DMF.
-
Add N-chlorosuccinimide (1 equivalent) to the solution.
-
Heat the reaction mixture to 70°C and stir for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the hot reaction mixture into ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with deionized water to remove any remaining DMF and succinimide.
-
Dry the product under vacuum to yield 4-amino-5-chloro-2-hydroxybenzoic acid.
-
Step 2: Amide Coupling to form this compound
This protocol details the coupling of 4-amino-5-chloro-2-hydroxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine using the mixed anhydride (B1165640) method with ethyl chloroformate.
-
Materials:
-
4-amino-5-chloro-2-hydroxybenzoic acid
-
cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine
-
Triethylamine (B128534) (Et₃N)
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-5-chloro-2-hydroxybenzoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2 equivalents) dropwise to the solution.
-
Slowly add ethyl chloroformate (1 equivalent) dropwise, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.
-
Stir the mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine (1 equivalent) in anhydrous THF.
-
Add the solution of the piperidine (B6355638) derivative dropwise to the mixed anhydride suspension at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with a dilute sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
Mandatory Visualization
Caption: Logical workflow for the synthesis of this compound.
Caption: Experimental workflow for the amide coupling step.
References
Pharmacological Profile of 2-O-Desmethyl Cisapride: An In-depth Technical Guide
Disclaimer: Information regarding the pharmacological profile of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of cisapride, is exceptionally scarce in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the well-characterized parent compound, cisapride, as a surrogate to infer the potential properties of its metabolite. All quantitative data, signaling pathways, and experimental protocols detailed herein pertain to cisapride, unless explicitly stated otherwise. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Cisapride is a gastroprokinetic agent, previously utilized for the management of gastroesophageal reflux disease (GERD) and gastroparesis. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors in the enteric nervous system, which enhances acetylcholine (B1216132) release and subsequently stimulates gastrointestinal motility. The metabolism of cisapride is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites, including the minor metabolite 2-O-Desmethyl Cisapride. Due to a lack of specific research, the pharmacological activity of this compound remains uncharacterized. This guide provides a detailed profile of cisapride to serve as a foundational reference for the potential investigation of its metabolites.
Pharmacological Profile of Cisapride
Mechanism of Action
Cisapride functions as a selective serotonin 5-HT4 receptor agonist.[1][2] Activation of these G-protein coupled receptors on enteric neurons in the myenteric plexus leads to an increased release of acetylcholine.[2] This enhanced cholinergic activity stimulates smooth muscle contraction in the gastrointestinal tract, thereby increasing esophageal sphincter pressure, accelerating gastric emptying, and promoting intestinal peristalsis.[3][4]
Pharmacodynamics
The primary pharmacodynamic effect of cisapride is the enhancement of gastrointestinal motility. In vitro studies on isolated guinea pig gastroduodenal preparations have shown that cisapride enhances the amplitude of peristaltic waves and improves antroduodenal coordination in a concentration-dependent manner (effective concentrations ranging from 10⁻⁷ to 10⁻⁶ M).[3] In vivo studies in dogs have demonstrated that oral doses of 0.08 to 5 mg/kg enhance the amplitude and coordination of antral, pyloric, and duodenal contractions.[3] A significant off-target effect of cisapride is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[5][6]
Pharmacokinetics
Cisapride is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1 to 1.5 hours.[7] The absolute bioavailability is approximately 35-40%.[2] It is extensively metabolized in the liver, primarily by CYP3A4, through N-dealkylation and aromatic hydroxylation.[8][9][10][11][12] The major metabolite is norcisapride.[2] The elimination half-life of cisapride in healthy adults is approximately 10 hours.[1] In elderly patients, the elimination half-life has been reported to be considerably longer, averaging 21.8 ± 10.6 hours.[13]
Data Presentation: Quantitative Data for Cisapride
Table 1: Receptor and Ion Channel Binding Affinity of Cisapride
| Target | Ligand/Assay Condition | Species | Affinity (IC₅₀/Kᵢ) | Reference(s) |
| 5-HT₄ Receptor | Agonist activity | - | EC₅₀ = 140 nM | [14] |
| 5-HT₄ Receptor | Competitive binding with [³H]GR113808 | Guinea Pig | - | [15] |
| hERG K⁺ Channel | Inhibition of tail currents at +25 mV | Human (CHO cells) | IC₅₀ = 23.6 nM (at 37°C) | [5] |
| hERG K⁺ Channel | Inhibition of tail currents at +20 mV | Human (mammalian cells) | IC₅₀ = 44.5 nM | [6][16] |
| hERG K⁺ Channel | Inhibition at end of prolonged depolarization | Human (mammalian cells) | IC₅₀ = 6.70 nM | [6][16] |
| Kv1.5 K⁺ Channel | Inhibition of channel currents | Human (mammalian cells) | IC₅₀ = 21.2 µM | [6][16] |
Table 2: Pharmacokinetic Parameters of Cisapride in Humans (Oral Administration)
| Parameter | Value | Unit | Reference(s) |
| Bioavailability | 35 - 40 | % | [2] |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 1 - 1.5 | hours | [7] |
| Elimination Half-life (t½) | 10 | hours | [1] |
| Elimination Half-life (t½) in Elderly | 21.8 ± 10.6 | hours | [13] |
| Protein Binding | 97.5 | % | [2] |
| Volume of Distribution (Vd) | ~180 | L | [7] |
| Primary Metabolizing Enzyme | CYP3A4 | - | [8][9][10][11][12] |
Table 3: Effective Doses of Cisapride for Gastrointestinal Motility
| Species | Effect | Route of Administration | Effective Dose Range | Reference(s) |
| Dog | Enhanced antral and colonic motility | Intravenous | 0.1 - 1 mg/kg | [3] |
| Dog | Accelerated gastric emptying | Oral | 0.16 - 1.25 mg/kg | [3] |
| Cat | Treatment of chronic constipation | Oral | 2.5 mg (for cats <5kg), 5 mg (for cats >5kg) 2-3 times daily | [17] |
| Dog | General GI motility treatment | Oral | 0.1 - 0.5 mg/kg every 8-12 hours | [18] |
Mandatory Visualizations
Caption: Signaling pathway of Cisapride via 5-HT4 receptor agonism.
Caption: Hypothetical workflow for pharmacological profiling.
Experimental Protocols
The following are detailed, hypothetical methodologies for key experiments to characterize the pharmacological profile of a compound like this compound.
5-HT₄ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human 5-HT₄ receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).[19]
-
Non-specific binding control: Unlabeled 5-HT or another potent 5-HT₄ ligand (e.g., GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or unlabeled 5-HT for control), and 50 µL of [³H]-GR113808 (final concentration ~0.2 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a predetermined optimal amount of receptor protein).
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled 5-HT.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
5-HT₄ Receptor Functional Assay (cAMP Accumulation)
Objective: To assess the functional activity (agonism or antagonism) of this compound at the human 5-HT₄ receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₄ receptor.
-
5-HT (as a reference agonist).
-
A selective 5-HT₄ antagonist (e.g., GR113808) for antagonist mode testing.
-
Cell culture medium.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[21]
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes.
-
Agonist Mode: Add varying concentrations of this compound or 5-HT to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a short period before adding a fixed concentration of 5-HT (e.g., its EC₈₀).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.[22][23]
-
Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
In Vitro Gastrointestinal Motility Assay
Objective: To evaluate the effect of this compound on the contractility of isolated gastrointestinal smooth muscle.
Materials:
-
Guinea pig ileum.[24]
-
Krebs-Ringer bicarbonate solution, continuously gassed with 95% O₂ / 5% CO₂.
-
Organ bath with an isometric force transducer.
-
Data acquisition system.
-
Acetylcholine (as a positive control).
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Ringer solution maintained at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washing.
-
Record the spontaneous contractile activity.
-
Add cumulative concentrations of this compound to the organ bath and record the changes in contractile force and frequency.
-
After the highest concentration, wash the tissue and add a maximal concentration of acetylcholine to confirm tissue viability.
-
Analyze the data to determine the concentration-response relationship for this compound on intestinal motility.
Conclusion
While this compound is a known metabolite of cisapride, its pharmacological profile remains to be elucidated. The comprehensive data provided for cisapride in this guide offers a valuable starting point for any future investigation into this metabolite. The detailed hypothetical experimental protocols outline a clear path for the systematic characterization of its receptor binding, functional activity, and effects on gastrointestinal motility. Such studies would be essential to determine if this compound contributes to the therapeutic or adverse effects of its parent compound.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of cisapride and enantiomer-enantiomer interaction in human cytochrome P450 enzymes: major role of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic characteristics of cisapride in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. kingsdale.com [kingsdale.com]
- 18. wagwalking.com [wagwalking.com]
- 19. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 21. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
The Discovery and Metabolic Fate of Cisapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisapride (B12094), a substituted piperidinyl benzamide, was introduced as a gastroprokinetic agent to enhance gastrointestinal motility.[1][2] Its mechanism of action involves the stimulation of serotonin (B10506) 5-HT4 receptors, which in turn increases acetylcholine (B1216132) release within the myenteric plexus.[1][3] This technical guide provides an in-depth exploration of the discovery and background of cisapride's metabolites, focusing on the key metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies employed in their characterization.
Discovery and Primary Metabolic Pathways
The biotransformation of cisapride is extensive, with the primary routes of metabolism being oxidative N-dealkylation and aromatic hydroxylation.[4][5] In vitro studies utilizing human liver microsomes, which highly correlate with in vivo observations, have been instrumental in elucidating these pathways.[4]
The principal enzyme responsible for cisapride metabolism is Cytochrome P450 3A4 (CYP3A4).[4][6][7] To a much lesser extent, CYP2A6 also contributes to its metabolism.[4][6] The major metabolite formed through oxidative N-dealkylation at the piperidine (B6355638) nitrogen is norcisapride (B1231896) .[4][5][6] This metabolite accounts for a significant portion of the administered dose.[4]
Other identified metabolic pathways include:
-
Aromatic hydroxylation at the fluorophenoxy moiety, leading to the formation of 2-hydroxy-cisapride and 3-fluoro-4-hydroxy-cisapride.[4]
-
N-oxidation at the piperidine nitrogen, forming the N-oxide of cisapride.[4]
-
O-dealkylation .[4]
The metabolic contribution of these metabolites to the overall pharmacological activity of cisapride is considered negligible.[4]
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of cisapride and its primary metabolite, norcisapride, have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 35-40% | Human | [3] |
| ~33% | Human | [1] | |
| Elimination Half-life | 10 hours | Human | [1] |
| 9.6 +/- 3.3 hours | Human (hemodialysis patients) | [8] | |
| 21.8 +/- 10.6 hours | Elderly patients | [9] | |
| Volume of Distribution | 4.8 +/- 3.3 L/kg | Human (hemodialysis patients) | [8] |
| Total Oral Plasma Clearance | 380 +/- 161 ml/min | Human (hemodialysis patients) | [8] |
| Area Under the Curve (AUC) | 1024 +/- 447 ng.hr/ml (20 mg single dose) | Human (hemodialysis patients) | [8] |
| Protein Binding | 97.5% | Human | [10] |
| Apparent Km (in vitro) | 8.6 ± 3.5 μM | Human liver microsomes | [4][6] |
| Vmax (in vitro) | 523 ± 330 pmol mg−1 min−1 | Human liver microsomes | [4] |
Table 1: Pharmacokinetic Parameters of Cisapride
| Parameter | Value | Species | Reference |
| Excretion (% of dose) | 41-45% | Human | [5] |
| 14% | Dog | [5] | |
| Peak Plasma Levels & AUC (relative to cisapride) | 8-9 times lower | Human | [5] |
| Hemodialysis Clearance | 34.7 +/- 7.9 ml/min | Human | [8] |
Table 2: Pharmacokinetic Parameters of Norcisapride
Experimental Protocols
The identification and quantification of cisapride and its metabolites have relied on a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of cisapride and the enzymes involved.
Methodology:
-
Incubation: 14C-labeled cisapride was incubated with human liver microsomes.[4] A typical incubation mixture would contain the radiolabeled compound, human liver microsomes, and an NADPH-generating system in a buffered solution.
-
Metabolite Separation: The resulting metabolites were separated using high-performance liquid chromatography (HPLC) with on-line radioactivity detection.[4]
-
Metabolite Identification:
-
Co-chromatography: The retention times of the metabolite peaks were compared with those of authentic reference compounds.[4]
-
Mass Spectrometry (MS): For uncharacterized metabolites, fractions from the HPLC eluate were collected and subjected to mass spectrometric analysis to determine their molecular weight and fragmentation patterns, thereby elucidating their structures.[4]
-
Quantitative Analysis in Biological Samples
Objective: To determine the concentrations of cisapride and its metabolites in plasma, urine, and other biological matrices.
Methodology:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common technique to extract the analytes from the biological matrix. For example, plasma samples are made alkaline and then extracted with an organic solvent like tert-butyl methyl ether.[7]
-
Solid-Phase Extraction (SPE): An alternative method for sample clean-up and concentration.[11]
-
Protein Precipitation: Used to remove proteins that can interfere with the analysis.[4][11]
-
-
Chromatographic Separation:
-
Detection:
-
UV Detection: Used for the quantification of cisapride in pharmaceutical preparations.[13]
-
Fluorescence Detection: Employed for the determination of norcisapride in human urine.[12]
-
Gas Chromatography (GC): Has been used for the measurement of norcisapride.[8]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and metabolites in biological samples.[14][15]
-
Visualizations
Cisapride Metabolism Pathway
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic characteristics of cisapride in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. ijisrt.com [ijisrt.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmometrica.com.mx [pharmometrica.com.mx]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cisapride and its Metabolite 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the gastroprokinetic agent Cisapride (B12094) and its minor metabolite, 2-O-Desmethyl Cisapride (CAS Number: 102671-04-5). While extensive research has been conducted on Cisapride, including its synthesis, pharmacology, and metabolic pathways, specific data on this compound remains limited. This document synthesizes the available information on both compounds, presenting chemical and physical properties, metabolic pathways, and the mechanism of action of the parent drug. Due to the scarcity of detailed experimental data for this compound, this guide focuses on the well-documented characteristics of Cisapride to provide a foundational understanding for researchers in the field.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that was developed as a gastroprokinetic agent to enhance motility in the upper gastrointestinal tract[1]. It was primarily used to treat conditions such as gastroesophageal reflux disease (GERD) and gastroparesis[1][2]. Cisapride exerts its effects by acting as a serotonin (B10506) 5-HT4 receptor agonist, which indirectly stimulates the release of acetylcholine (B1216132) in the enteric nervous system[1][3]. However, due to concerns about serious cardiac side effects, its use has been significantly restricted in many countries[1].
This compound is recognized as a minor metabolite of Cisapride[4][5][6][7]. As a result of its minor metabolic role, it has not been the subject of extensive research, and therefore, detailed information regarding its pharmacological activity and experimental protocols is not widely available. This guide aims to present the known information on this compound while providing a detailed technical overview of its parent compound, Cisapride.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and the parent compound Cisapride are presented below.
| Property | This compound | Cisapride |
| CAS Number | 102671-04-5[4][5][8][9][10][11] | 81098-60-4[1] |
| Molecular Formula | C22H27ClFN3O4[4][9] | C23H29ClFN3O4[1] |
| Molecular Weight | 451.92 g/mol [4][9] | 465.95 g/mol [1] |
| Appearance | Off-White Solid[5] | White to beige colored powder[12] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Sonicated)[5]. Also soluble in acetone (B3395972) and chloroform[8]. | Sparingly soluble in methanol; practically insoluble in water[13]. |
| Melting Point | 148-150 °C[5] | Not specified |
| Boiling Point | ~612.1 °C at 760 mmHg (Predicted)[5][8] | Not specified |
| IUPAC Name | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide[5] | (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide[1] |
| Synonyms | 2-O-Desmethyl Coordinax, 2-O-Desmethyl Acenalin, 2-O-Desmethyl Alimix, 2-O-Desmethyl Cipril[4][5] | Prepulsid, Propulsid[1] |
Synthesis and Formulation
Synthesis of Cisapride
Several synthetic routes for Cisapride have been described. A common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine or a derivative thereof. Another approach starts from cis-4-amino-3-methoxy-1-piperidine-carboxylic acid ethyl ester[14]. A patented process describes the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone in the presence of benzylamine, followed by enrichment of the cis-stereoisomer and subsequent reaction with the mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxybenzoic acid and ethyl chloroformate[14].
Synthesis of this compound
Formulation of Cisapride
Cisapride was commercially available in tablet form. For patients requiring a liquid preparation, an extemporaneously compounded suspension can be formulated. A stable suspension can be prepared using propylene (B89431) glycol to enhance solubility, buffered with sodium bicarbonate to a pH between 6.5 and 7.5.
Pharmacology and Mechanism of Action of Cisapride
Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract[1]. Its primary mechanism of action is the agonism of serotonin 5-HT4 receptors[1][3]. This action enhances the release of acetylcholine from the myenteric plexus, which in turn stimulates gastrointestinal smooth muscle contraction[3]. This leads to increased lower esophageal sphincter pressure, accelerated gastric emptying, and increased intestinal transit[3]. Unlike some other prokinetic agents, Cisapride is largely devoid of central depressant or antidopaminergic effects[2].
dot
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. Stability of an extemporaneously compounded cisapride suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-O-Desmethyl Cisapride
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride.[1][2] Due to the limited availability of public data for this specific metabolite, information on the parent compound, Cisapride, is included for comparative purposes. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Physicochemical Data
The following table summarizes the available physicochemical data for 2-O-Desmethyl Cisapride and its parent compound, Cisapride. It is important to note that some of the data for the metabolite are predicted values.
| Property | This compound | Cisapride |
| Molecular Formula | C22H27ClFN3O4[1][3] | C23H29ClFN3O4[4] |
| Molecular Weight | 451.92 g/mol [1][3] | 465.9 g/mol [4] |
| Appearance | Off-white solid[3] | White to slightly beige, odorless powder[4] |
| Melting Point | 266.70° C (Predicted)[5] | 110 °C[4] |
| Boiling Point | ~612.1° C at 760 mmHg (Predicted)[5] | Not available |
| Solubility | Soluble in acetone, chloroform, Dimethylformamide, DMSO, and methanol.[5] | Sparingly soluble in methanol.[4] Its insolubility in water has limited the development of parenteral forms.[6] |
| LogP | Not available | 3.3[4] |
Metabolic Pathway of Cisapride
Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8][9] The formation of this compound occurs via O-dealkylation, which is considered a minor metabolic pathway.[10] The major metabolic routes are oxidative N-dealkylation, leading to norcisapride, and aromatic hydroxylation.[7][10]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. esschemco.com [esschemco.com]
- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisapride - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Receptor Binding Affinity of 2-O-Desmethyl Cisapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the receptor binding affinity of 2-O-Desmethyl Cisapride (B12094), a minor metabolite of the gastroprokinetic agent Cisapride. Despite a thorough review of the existing literature, specific quantitative data on the receptor binding affinity of 2-O-Desmethyl Cisapride remains elusive. The prevailing consensus in published research is that the metabolites of Cisapride, including this compound, contribute negligibly to its overall pharmacological activity. This guide summarizes the available information on the metabolism of Cisapride, provides context by presenting the known receptor binding profile of the parent drug, and details the key experimental protocols relevant to the assessment of such compounds. Furthermore, it includes visualizations of pertinent signaling pathways and experimental workflows to aid in the understanding of the pharmacological context.
Introduction to Cisapride and its Metabolism
Cisapride is a substituted piperidinyl benzamide (B126) that was historically used to treat gastrointestinal motility disorders.[1][2] Its primary mechanism of action is the stimulation of serotonin (B10506) 5-HT4 receptors, which enhances the release of acetylcholine (B1216132) in the myenteric plexus, thereby promoting gastrointestinal motility.[3] Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2]
The metabolism of Cisapride proceeds through several pathways, including:
-
N-dealkylation: This is the major metabolic pathway, leading to the formation of Norcisapride.[1]
-
Aromatic hydroxylation: This results in hydroxylated metabolites.[4]
-
O-dealkylation: This is a minor pathway that produces metabolites such as this compound.[5]
While Norcisapride is the most abundant metabolite, the pharmacological activities of all metabolites, including this compound, are generally considered to be insignificant compared to the parent compound.[1]
Receptor Binding Affinity Data
A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for the receptor binding affinity of this compound. The focus of most pharmacological studies has been on the parent drug, Cisapride, and to a lesser extent, its major metabolite, Norcisapride.
For context and comparison, the known receptor binding profile of Cisapride is summarized below.
| Compound | Receptor | Affinity/Activity | Reference |
| Cisapride | 5-HT₄ | Agonist | [3] |
| Cisapride | hERG Potassium Channel | Blocker | [6] |
Table 1: Receptor Binding Profile of Cisapride.
Key Experimental Protocols
To facilitate further research into the pharmacological profile of Cisapride metabolites like this compound, this section details the methodologies for key in vitro experiments.
5-HT₄ Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the 5-HT₄ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808 or Serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, [³H]-GR113808, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
hERG Potassium Channel Binding Assay
Given the known cardiotoxic potential of Cisapride due to hERG channel blockade, assessing the activity of its metabolites at this channel is crucial.
Objective: To determine the potential of a test compound to inhibit the hERG potassium channel.
Methodology: A common method is a radioligand binding assay using membranes from cells expressing the hERG channel and a radiolabeled hERG channel blocker, such as [³H]-dofetilide or [³H]-astemizole. The protocol is similar to the 5-HT₄ receptor binding assay described above, with the appropriate cell membranes and radioligand.
Acetylcholine Release Assay from Myenteric Plexus
This functional assay measures the ability of a compound to modulate the release of acetylcholine from enteric neurons, which is the primary mechanism of action of Cisapride.
Objective: To determine if a test compound can stimulate the release of acetylcholine from the myenteric plexus.
Materials:
-
Guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation.
-
[³H]-Choline.
-
Krebs solution.
-
Scintillation cocktail and a scintillation counter.
-
Stimulation electrodes.
Procedure:
-
Tissue Preparation: Isolate the LMMP from the guinea pig ileum.
-
Loading with Radiotracer: Incubate the tissue preparation with [³H]-Choline, which is taken up by the cholinergic neurons and converted to [³H]-acetylcholine.
-
Superfusion: Place the loaded tissue in a superfusion chamber and continuously perfuse with Krebs solution to wash out excess radiotracer.
-
Stimulation and Sample Collection: Collect fractions of the superfusate at regular intervals. Stimulate the tissue electrically or with a high potassium solution to induce acetylcholine release at specific time points. Apply the test compound to the superfusion buffer and measure its effect on both basal and stimulated [³H]-acetylcholine release.
-
Quantification: Measure the radioactivity in the collected fractions using a scintillation counter.
-
Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity remaining in the tissue at that time point. Compare the release of [³H]-acetylcholine in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: 5-HT4 Receptor Signaling Pathway for Acetylcholine Release.
Caption: General Workflow for a Radioligand Binding Assay.
Conclusion
While this compound is a known minor metabolite of Cisapride, there is a significant gap in the scientific literature regarding its specific receptor binding affinity. The prevailing view is that its contribution to the overall pharmacological effect of Cisapride is negligible. This technical guide has provided the available context on Cisapride's metabolism and receptor interactions, along with detailed experimental protocols that can be employed to characterize the pharmacological profile of this and other metabolites. The provided diagrams of the 5-HT₄ receptor signaling pathway and a general radioligand binding assay workflow serve as valuable tools for researchers in this field. Further studies are warranted to definitively elucidate the receptor binding profile of this compound and other minor metabolites to fully understand the complete pharmacological and toxicological profile of Cisapride.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-O-Desmethyl Cisapride in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-O-Desmethyl Cisapride, a metabolite of Cisapride, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is designed for high-throughput analysis in research and drug development settings, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is a metabolite of Cisapride, a gastroprokinetic agent. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a highly selective and sensitive analytical technique. The methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: this compound and its stable isotope-labeled internal standard (IS), this compound-d4, were sourced from a reputable chemical supplier.
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water were used.
-
Plasma: Drug-free human plasma (K2-EDTA) was obtained from a certified biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Sample Preparation
A protein precipitation method was employed for plasma sample preparation.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d4 at 500 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient was used, starting from 20% B and increasing to 80% B over 3 minutes.
Mass Spectrometry
The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for this compound and its internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 1: Linearity and LLOQ
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | < 5 | < 6 | 95 - 105 |
| Mid QC | 300 | < 4 | < 5 | 97 - 103 |
| High QC | 800 | < 3 | < 4 | 98 - 102 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low QC | 3 | 88 |
| Mid QC | 300 | 92 |
| High QC | 800 | 91 |
Table 3: Extraction Recovery
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of quantification.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for quantifying this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the typical requirements for bioanalytical method validation.
Application Notes and Protocols for the Use of 2-O-Desmethyl Cisapride as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Desmethyl Cisapride is a minor metabolite of Cisapride, a gastroprokinetic agent. As a certified reference standard, it is essential for the accurate identification and quantification of this metabolite in various biological matrices during preclinical and clinical studies. These application notes provide detailed protocols for the use of this compound in analytical assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Chemical and Physical Data
Proper handling and storage of the analytical reference standard are crucial for maintaining its integrity and ensuring accurate experimental results.
| Property | Value | Source |
| Chemical Name | cis-4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-hydroxy-benzamide | LGC Standards |
| Synonyms | 2-O-Desmethyl Acenalin, 2-O-Desmethyl Alimix, 2-O-Desmethyl Cipril, 2-O-Desmethyl Coordinax | LGC Standards |
| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | LGC Standards |
| Molecular Weight | 451.92 g/mol | LGC Standards |
| CAS Number | 102671-04-5 | LGC Standards |
| Appearance | White to Off-White Solid | LGC Standards |
| Purity (by HPLC) | 99.92% (at 215 nm) | LGC Standards |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | LGC Standards |
| Long-Term Storage | -20°C | LGC Standards |
Metabolic Pathway of Cisapride
Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways are oxidative N-dealkylation and aromatic hydroxylation. This compound is formed via O-demethylation of the methoxy (B1213986) group on the benzamide (B126) ring, representing a minor metabolic route.
Figure 1: Simplified metabolic pathway of Cisapride.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and matrices.
Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is fundamental for generating reliable calibration curves.
Figure 2: Workflow for the preparation of standard solutions.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Add a small volume of dimethyl sulfoxide (B87167) (DMSO) to dissolve the compound.
-
Bring the flask to volume with methanol.
-
Cap and vortex thoroughly. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with a suitable solvent, such as a mixture of methanol and water (50:50, v/v) or the mobile phase.
-
The concentration of the working solutions should cover the expected range of the analyte in the samples.
-
HPLC-UV Method for Quantification (Proposed)
This method is adapted from established methods for Cisapride and would require validation for this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): 0.025 M KH₂PO₄ buffer (pH adjusted to 7.0 with triethylamine) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 276 nm |
| Internal Standard | Cisapride or a structurally similar compound |
Method Validation Parameters (Hypothetical Data for Guidance):
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
HPLC-MS/MS Method for Quantification in Biological Matrices (Proposed)
This highly sensitive and selective method is suitable for the analysis of low concentrations of this compound in complex matrices such as plasma or urine.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound or Cisapride-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-MS/MS system.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters (Hypothetical MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 452.2 | To be determined experimentally | To be optimized |
| Internal Standard (e.g., Cisapride-d4) | 470.2 | To be determined experimentally | To be optimized |
Method Validation Parameters (Hypothetical Data for Guidance):
| Parameter | Expected Range/Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% (20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) |
Stability Information
Based on data for the parent compound, Cisapride, the following stability recommendations can be made for this compound. However, specific stability studies are highly recommended.
-
Stock Solutions: Stable for at least 3 months when stored at -20°C.
-
Working Solutions: Stable for at least 24 hours at room temperature and for up to 7 days when refrigerated at 2-8°C.
-
Freeze-Thaw Stability: Samples in biological matrices are expected to be stable for at least three freeze-thaw cycles.
-
Long-Term Stability in Matrix: Stable for at least 30 days when stored at -80°C.
Conclusion
This compound is a critical reference material for pharmacokinetic and drug metabolism studies involving Cisapride. The protocols outlined in these application notes provide a robust starting point for the development and validation of analytical methods for its accurate quantification. Adherence to good laboratory practices and thorough method validation are essential for generating reliable and reproducible data.
Application Notes and Protocols for Studying Gastrointestinal Motility with 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for studying the effects of 2-O-Desmethyl Cisapride (B12094) on gastrointestinal (GI) motility. Cisapride, a well-characterized prokinetic agent, enhances GI motility primarily through its action as a serotonin (B10506) 5-HT₄ receptor agonist, which facilitates the release of acetylcholine (B1216132) in the myenteric plexus.[1][2] 2-O-Desmethyl Cisapride is a metabolite of Cisapride.[3] Published literature suggests that the metabolites of cisapride have negligible pharmacological activity.[4] This protocol is designed to investigate and confirm the activity profile of this compound in comparison to its parent compound, Cisapride.
The following sections detail the mechanism of action, protocols for in vitro and in vivo studies, and a framework for data analysis and presentation.
Mechanism of Action of Cisapride
Cisapride stimulates gastrointestinal motility by acting as a selective serotonin 5-HT₄ receptor agonist.[1][2] This action promotes the release of acetylcholine from the cholinergic neurons in the myenteric plexus, leading to increased smooth muscle contraction and enhanced peristalsis throughout the GI tract.[1]
Signaling Pathway of Cisapride
Caption: Signaling pathway of Cisapride in enteric neurons.
Quantitative Data Summary
The following table summarizes the known quantitative data for Cisapride. Data for this compound is not widely available in published literature, and its pharmacological activity is reported to be negligible.[4]
| Compound | Target | Assay Type | Value | Units |
| Cisapride | 5-HT₄ Receptor | EC₅₀ | 140 | nM |
| hERG Channel | IC₅₀ | 9.4 | nM | |
| This compound | 5-HT₄ Receptor | EC₅₀ | Not Reported (Activity reported as negligible) | - |
| hERG Channel | IC₅₀ | Not Reported | - |
Experimental Protocols
In Vitro: Isolated Tissue Organ Bath Assay
This protocol details the methodology for assessing the contractile response of isolated guinea pig ileum to this compound and Cisapride.
Caption: Workflow for the in vitro isolated tissue assay.
-
Tissue Preparation:
-
Humanely euthanize a male guinea pig (250-350 g) following institutional guidelines.
-
Excise a segment of the terminal ileum and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), continuously gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Prepare 2-3 cm longitudinal muscle-myenteric plexus (LMMP) strips.
-
-
Experimental Setup:
-
Suspend the ileal strips in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Compound Administration and Data Collection:
-
Prepare stock solutions of Cisapride and this compound in a suitable solvent (e.g., DMSO).
-
After equilibration, record a stable baseline.
-
Add the test compounds in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).
-
Record the isometric contractions for at least 5 minutes at each concentration or until a stable response is achieved.
-
As a positive control, elicit a maximal contraction with a known agonist (e.g., carbachol (B1668302) or a high concentration of Cisapride).
-
-
Data Analysis:
-
Measure the amplitude of contraction at each concentration.
-
Express the response as a percentage of the maximal contraction induced by the positive control.
-
Plot the concentration-response curves and calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response).
-
In Vivo: Gastrointestinal Transit (Charcoal Meal) Assay
This protocol describes an in vivo method to assess the effect of this compound and Cisapride on overall gastrointestinal transit in mice.
Caption: Workflow for the in vivo gastrointestinal transit assay.
-
Animal Preparation:
-
Use male mice (e.g., C57BL/6, 20-25 g).
-
House the animals in a controlled environment and allow them to acclimatize for at least one week.
-
Fast the mice for 18-24 hours before the experiment, with free access to water.
-
-
Compound Administration:
-
Prepare solutions of this compound and Cisapride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compounds or vehicle via oral gavage at a defined time before the charcoal meal (e.g., 30 minutes).
-
-
Charcoal Meal Administration:
-
Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) via oral gavage (typically 0.1 mL per 10 g of body weight).
-
-
Measurement of Gastrointestinal Transit:
-
After a set time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the mice.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Compare the transit percentages between the control (vehicle), Cisapride, and this compound groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Expected Outcomes and Interpretation
Based on existing literature, it is expected that Cisapride will produce a concentration-dependent increase in the contractility of the isolated ileum and a significant increase in gastrointestinal transit in vivo.
For this compound, if the reports of its negligible activity are accurate, it is anticipated that it will not elicit a significant contractile response in the in vitro assay at concentrations where Cisapride is active. Similarly, in the in vivo assay, it is expected that this compound will not significantly alter gastrointestinal transit compared to the vehicle control group.
These protocols provide a robust framework for the direct comparison of the prokinetic effects of Cisapride and its metabolite, this compound, and to experimentally verify the reported lack of activity of the metabolite.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated HPLC-UV Method for the Quantitative Analysis of 2-O-Desmethyl Cisapride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-O-Desmethyl Cisapride (B12094), a metabolite of Cisapride, in human plasma. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for pharmacokinetic and drug metabolism studies. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects.
Introduction
2-O-Desmethyl Cisapride is a metabolite of Cisapride, a gastroprokinetic agent.[1][2][3][4] Accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetics and metabolic profile of the parent drug. This document provides a detailed, validated analytical method for the analysis of this compound in human plasma, adhering to the general principles of analytical method validation outlined by regulatory bodies.[5][6]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate Buffer (40:60, v/v), pH adjusted to 4.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 272 nm |
| Internal Standard (IS) | Cisapride |
| Retention Time (RT) | This compound: ~4.5 min; Cisapride (IS): ~6.0 min |
Note: Retention times are approximate and may vary depending on the specific column and system.
Sample Preparation
A liquid-liquid extraction (LLE) is employed for the extraction of this compound and the internal standard from human plasma.[7]
Protocol:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Cisapride, 10 µg/mL).
-
Add 100 µL of 1 M Sodium Hydroxide and vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and recovery.[5][6]
Specificity
Specificity was determined by analyzing blank human plasma samples from six different sources. No significant interfering peaks were observed at the retention times of this compound or the internal standard, demonstrating the high specificity of the method.
Linearity and Range
The linearity of the method was established by analyzing calibration standards at seven different concentrations ranging from 10 ng/mL to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 0.0012x + 0.0025 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) in six replicates on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Recovery) |
| LQC | 30 | 3.5 | 4.2 | 98.7 |
| MQC | 300 | 2.8 | 3.5 | 101.2 |
| HQC | 1500 | 2.1 | 2.9 | 99.5 |
Acceptance Criteria: %RSD ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| LOD (S/N ≥ 3) | 3 ng/mL |
| LOQ (S/N ≥ 10) | 10 ng/mL |
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 30 | 91.5 |
| MQC | 300 | 93.2 |
| HQC | 1500 | 92.8 |
Conclusion
The developed and validated RP-HPLC method provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The method is suitable for routine use in clinical and research laboratories for pharmacokinetic and drug metabolism studies of Cisapride.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmometrica.com.mx [pharmometrica.com.mx]
Application Notes and Protocols for 2-O-Desmethyl Cisapride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Desmethyl Cisapride (B12094) is a minor metabolite of Cisapride, a once widely used gastroprokinetic agent.[1][2] Cisapride exerts its primary pharmacological effects through potent agonism of the serotonin (B10506) 5-HT4 receptor and, significantly, is also a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an activity linked to cardiac arrhythmias.[3][4][5][6] While the contribution of Cisapride's metabolites to its overall pharmacological activity has been reported as negligible, a thorough characterization of individual metabolites is crucial for a complete understanding of the drug's safety and efficacy profile.[7]
These application notes provide a framework for the characterization of 2-O-Desmethyl Cisapride in cell-based assays. Due to a lack of publicly available data on the specific pharmacological activity of this compound, the following protocols are based on established methods for its parent compound, Cisapride. These assays are designed to determine if this compound retains any of the significant activities of Cisapride, namely 5-HT4 receptor agonism and hERG channel inhibition.
Data Presentation: Pharmacological Profile of Cisapride
The following tables summarize the reported in vitro potency of the parent compound, Cisapride, which serves as a crucial benchmark for the evaluation of this compound.
Table 1: Cisapride Activity at the 5-HT4 Receptor
| Parameter | Value (nM) | Assay System | Reference |
| EC50 | 140 | 5-HT4 receptor expressing cells | [4] |
Table 2: Cisapride Activity on the hERG Channel
| Parameter | Value (nM) | Assay System | Reference |
| IC50 | 9.4 | hERG expressing cells | [4] |
| IC50 | 44.5 | HERG stably transfected mammalian cells | [6] |
| IC50 | 6.70 | HERG stably transfected mammalian cells (prolonged depolarization) | [6] |
| IC50 | 16.4 | Chronically transfected CHO-K1 cells (20-22°C) | [5] |
| IC50 | 23.6 | Chronically transfected CHO-K1 cells (37°C) | [5] |
| IC50 | 630 | hERG expressed in Xenopus laevis oocytes (2 mM K+) | [8] |
| IC50 | 1100 | hERG expressed in Xenopus laevis oocytes (96 mM K+) | [8] |
Mandatory Visualizations
Signaling Pathway for 5-HT4 Receptor Activation
Caption: 5-HT4 Receptor Signaling Cascade.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for Cell-Based Potency Determination.
Experimental Protocols
5-HT4 Receptor Activation Assay (cAMP Accumulation)
This assay determines the ability of this compound to act as an agonist at the 5-HT4 receptor by measuring the downstream accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Reference 5-HT4 agonist (e.g., Cisapride or Serotonin).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
White, opaque 96- or 384-well microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-5HT4R cells according to standard protocols.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
Dispense cells into the wells of the microplate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in assay buffer to generate a range of concentrations for the dose-response curve. Also, prepare dilutions of the reference agonist.
-
-
Assay Procedure:
-
Remove the culture medium from the plated cells and replace it with assay buffer.
-
Add the diluted this compound or reference agonist to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the negative control (basal cAMP level) and the maximum response of the reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
hERG Channel Inhibition Assay (Automated Patch Clamp)
This assay evaluates the inhibitory effect of this compound on the hERG potassium channel, a critical component of cardiac safety assessment.
Materials:
-
HEK293 or CHO cells stably expressing the human hERG channel.
-
Cell culture medium.
-
Extracellular and intracellular solutions for patch clamp electrophysiology.
-
This compound.
-
Reference hERG channel blocker (e.g., Cisapride or E-4031).
-
Automated patch clamp system (e.g., QPatch, Patchliner).
Protocol:
-
Cell Preparation:
-
Culture and harvest the hERG-expressing cells.
-
Prepare a single-cell suspension in the extracellular solution at the concentration recommended for the automated patch clamp system.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.
-
-
Automated Patch Clamp Procedure:
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the automated patch clamp system.
-
The system will automatically perform cell capture, seal formation, and whole-cell configuration.
-
Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).
-
Apply the vehicle control (extracellular solution with DMSO) to establish a stable baseline.
-
Sequentially apply increasing concentrations of this compound to each cell, recording the hERG current at each concentration after a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current amplitude to the baseline current in the presence of the vehicle control.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound using cell-based assays. By assessing its activity on the 5-HT4 receptor and the hERG channel in comparison to its parent compound, Cisapride, researchers can elucidate its potential pharmacological and toxicological profile. This information is vital for a comprehensive understanding of the metabolism and safety of Cisapride and can guide further drug development and risk assessment. It is important to note that a lack of significant findings in these assays would support the existing, though limited, information suggesting that the metabolites of Cisapride have negligible pharmacological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-O-Desmethyl Cisapride, a minor metabolite of the gastroprokinetic agent Cisapride. The following sections detail the principles, protocols, and data interpretation for the structural elucidation and quantification of this compound.
Introduction
This compound is a metabolite of Cisapride, formed by the O-demethylation of the methoxy (B1213986) group on the benzamide (B126) ring. Its chemical formula is C₂₂H₂₇ClFN₃O₄ with a molecular weight of 451.92 g/mol .[1][2][3] Accurate characterization and quantification of such metabolites are crucial in drug metabolism and pharmacokinetic (DMPK) studies. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural confirmation of metabolites like this compound. This document outlines the necessary protocols for its analysis using high-resolution ¹H and ¹³C NMR.
Principle of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For the analysis of this compound, ¹H and ¹³C NMR are the most informative techniques, allowing for the precise mapping of the hydrogen and carbon skeletons of the molecule.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 500 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Ar-H (proton ortho to C=O) |
| 7.85 | d | 1H | NH (amide) |
| 7.05 | dd | 2H | Ar-H (protons ortho to F) |
| 6.90 | dd | 2H | Ar-H (protons meta to F) |
| 6.70 | s | 1H | Ar-H (proton between Cl and OH) |
| 4.50 | br s | 2H | NH₂ (amine) |
| 4.10 | t | 2H | O-CH₂-CH₂ |
| 3.85 | s | 3H | O-CH₃ (piperidine) |
| 3.60 | m | 1H | N-CH (piperidine) |
| 3.40 | m | 1H | O-CH (piperidine) |
| 3.10 | m | 2H | N-CH₂ (piperidine) |
| 2.80 | t | 2H | N-CH₂-CH₂ |
| 2.20 | m | 2H | CH₂-CH₂-CH₂ |
| 1.90-2.10 | m | 4H | CH₂ (piperidine) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ at 125 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C=O (amide) |
| 160.0 (d, J=245 Hz) | C-F |
| 155.0 | C-OH |
| 154.5 | C-O (phenoxy) |
| 145.0 | C-NH₂ |
| 125.0 | C-Cl |
| 122.0 | Ar-C |
| 120.0 | Ar-C |
| 116.0 (d, J=23 Hz) | Ar-CH (meta to F) |
| 115.0 (d, J=8 Hz) | Ar-CH (ortho to F) |
| 110.0 | Ar-C |
| 75.0 | O-CH (piperidine) |
| 68.0 | O-CH₂ |
| 58.0 | O-CH₃ (piperidine) |
| 55.0 | N-CH (piperidine) |
| 52.0 | N-CH₂ (piperidine) |
| 48.0 | N-CH₂ |
| 30.0 | CH₂ (piperidine) |
| 28.0 | CH₂-CH₂-CH₂ |
Experimental Protocols
The following protocols are generalized for the NMR analysis of small molecules and can be adapted for this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the sample's solubility and the desired chemical shift dispersion.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.
-
Transmitter Frequency: Calibrated to the ¹H frequency of the spectrometer.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Chemical Structure and Formation
The following diagram illustrates the chemical structure of this compound and its formation from the parent drug, Cisapride.
References
Application Notes and Protocols for the Quantitative Bioassay of 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Desmethyl Cisapride is a minor metabolite of Cisapride, a gastroprokinetic agent that acts as a serotonin (B10506) 5-HT4 receptor agonist. The parent drug, Cisapride, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is oxidative N-dealkylation to norcisapride, with aromatic hydroxylation also occurring. O-demethylation represents a minor metabolic route. Given its low expected concentrations in biological matrices, a highly sensitive and specific analytical method is required for the quantitative analysis of this compound.
These application notes provide a detailed protocol for a quantitative bioassay of this compound in a biological matrix (e.g., human plasma) using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This methodology offers the necessary sensitivity and selectivity for accurate quantification of low-abundance metabolites.
Principle of the Assay
The quantitative bioassay for this compound is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves the extraction of the analyte and an internal standard from the biological matrix, followed by chromatographic separation on a UPLC system. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of the analyte and the internal standard, ensuring high selectivity and accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Cisapride (for use as an internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
96-well protein precipitation plates
-
UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Allow all reagents and samples to thaw to room temperature.
-
Spike 100 µL of blank human plasma with the appropriate concentrations of this compound for the calibration curve and quality control samples.
-
Add 20 µL of the internal standard working solution (Cisapride in 50% methanol) to each 100 µL sample, calibration standard, and quality control sample.
-
Add 300 µL of cold acetonitrile to each well of the 96-well plate containing the samples.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 452.2 | 170.0 | 0.1 | 30 | 25 |
| Cisapride (Internal Standard) | 466.2 | 184.0 | 0.1 | 35 | 20 |
Disclaimer: The mass transition for this compound is predicted based on its chemical structure and the known fragmentation of Cisapride. The demethylation of the methoxy (B1213986) group on the benzamide (B126) ring results in a precursor ion of m/z 452.2. A plausible fragmentation pathway involves the cleavage of the amide bond, leading to a product ion of m/z 170.0, corresponding to the 4-amino-5-chloro-2-hydroxybenzoyl moiety. This predicted transition requires experimental verification by infusion of a this compound standard into the mass spectrometer.
Data Analysis and Quantification
-
Acquire data using the UPLC-MS/MS system software.
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data for the bioassay should be summarized in a clear and structured format.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Analyte | This compound |
| Precursor Ion (m/z) | 452.2 (Predicted) |
| Product Ion (m/z) | 170.0 (Predicted) |
| Internal Standard | Cisapride |
| IS Precursor Ion (m/z) | 466.2 |
| IS Product Ion (m/z) | 184.0 |
Table 2: Calibration Curve and Quality Control Data (Example)
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |
| Calibration Standard 1 | 0.1 | 0.098 ± 0.01 | 98.0 | 10.2 |
| Calibration Standard 2 | 0.5 | 0.52 ± 0.04 | 104.0 | 7.7 |
| Calibration Standard 3 | 1.0 | 1.05 ± 0.07 | 105.0 | 6.7 |
| Calibration Standard 4 | 5.0 | 4.89 ± 0.31 | 97.8 | 6.3 |
| Calibration Standard 5 | 10.0 | 10.2 ± 0.5 | 102.0 | 4.9 |
| Calibration Standard 6 | 50.0 | 49.5 ± 2.1 | 99.0 | 4.2 |
| QC Low | 0.3 | 0.29 ± 0.03 | 96.7 | 10.3 |
| QC Mid | 7.5 | 7.8 ± 0.4 | 104.0 | 5.1 |
| QC High | 40.0 | 39.1 ± 1.8 | 97.8 | 4.6 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative bioassay of this compound.
Caption: Metabolic pathway of Cisapride.
Application Note: Mass Spectrometry Fragmentation Analysis of 2-O-Desmethyl Cisapride
Audience: Researchers, scientists, and drug development professionals.
Introduction Cisapride is a gastroprokinetic agent that functions as a serotonin (B10506) 5-HT4 receptor agonist.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] The identification and characterization of its metabolites are crucial for understanding its pharmacokinetic profile and potential drug-drug interactions.[3][4] 2-O-Desmethyl Cisapride is a minor metabolite of Cisapride.[5][6] This document provides a detailed protocol and theoretical fragmentation pathway for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for identifying and quantifying drug metabolites.
Physicochemical Properties
A comparison of the fundamental properties of Cisapride and its 2-O-desmethyl metabolite is provided below. The demethylation results in a mass shift of approximately 14 Da.
| Property | Cisapride | This compound | Reference |
| Molecular Formula | C23H29ClFN3O4 | C22H27ClFN3O4 | [1][5][] |
| Molecular Weight | 465.95 g/mol | 451.92 g/mol | [1][5][] |
| Monoisotopic Mass | 465.1831 Da | 451.1675 Da | [8] |
| [M+H]+ (Expected) | 466.1909 m/z | 452.1753 m/z |
Experimental Protocols
This section outlines a general methodology for the analysis of this compound using LC-MS/MS.
Sample Preparation (Plasma)
A standard protein precipitation method is recommended for extracting the analyte from a plasma matrix.
-
Thaw Samples : Thaw frozen plasma samples at room temperature.
-
Aliquoting : Vortex the sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Cisapride-d4).
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Injection : Vortex briefly and inject the sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Collision Gas | Nitrogen |
LC-MS/MS Workflow
The following diagram illustrates the general workflow for identifying and characterizing drug metabolites like this compound.
Caption: Workflow for metabolite identification using LC-MS/MS.
Proposed Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive ESI mode is expected to occur at several key locations due to the molecule's structure. The protonated parent ion ([M+H]+) has an expected m/z of 452.17. Collision-induced dissociation (CID) will likely lead to characteristic product ions. The fragmentation of the parent drug, Cisapride ([M+H]+ at m/z 466.2), is known to produce a prominent product ion at m/z 184.0, corresponding to the cleavage of the amide bond.[9] A similar primary cleavage is anticipated for its desmethyl metabolite.
The diagram below illustrates the proposed major fragmentation pathways.
Caption: Proposed fragmentation pathway for this compound.
Table of Proposed Fragment Ions
The following table summarizes the likely product ions generated from the protonated this compound molecule.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure / Origin |
| 452.17 | 283.16 | 169.01 | Fragment B : Piperidine ring with the fluorophenoxypropyl side chain, resulting from amide bond cleavage. |
| 452.17 | 170.01 | 282.16 | Fragment A : 4-amino-5-chloro-2-hydroxybenzoyl cation, resulting from amide bond cleavage. |
| 452.17 | 138.09 | 314.08 | Fragment C : 4-fluorophenoxy cation, from cleavage of the propyl chain. |
| 283.16 | 167.11 | 116.05 | Fragment D : Piperidine ring structure after loss of the 4-fluorophenoxypropyl side chain. |
The provided protocols and theoretical fragmentation patterns serve as a comprehensive guide for the LC-MS/MS analysis of this compound. The proposed major fragments at m/z 170.01 and m/z 283.16, arising from the characteristic amide bond cleavage, are expected to be the most abundant and analytically useful for developing robust quantitative assays. Experimental verification is necessary to confirm these fragmentation pathways and optimize analytical methods for specific applications in drug metabolism and pharmacokinetic studies.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisapride. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-O-Desmethyl Cisapride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-O-Desmethyl Cisapride synthesis.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: demethylation of Cisapride and direct amide coupling.
Route 1: Demethylation of Cisapride
Q1: My demethylation of Cisapride is incomplete, resulting in a low yield of this compound. How can I improve the conversion?
A1: Incomplete demethylation is a common issue. Here are several factors to investigate:
-
Reagent Stoichiometry: The molar ratio of the demethylating agent to Cisapride is critical. For strong Lewis acids like Boron Tribromide (BBr₃), an excess is often required to ensure complete reaction, especially if there are other basic functional groups in the molecule that can react with the Lewis acid.
-
Reaction Temperature and Time: Demethylation reactions can be slow at low temperatures. If you are observing incomplete conversion, a gradual increase in temperature or a longer reaction time may be necessary. Monitor the reaction progress closely using a suitable analytical technique like TLC or LC-MS to avoid decomposition.
-
Reagent Quality: Demethylating agents like BBr₃ are highly reactive and sensitive to moisture. Ensure that you are using a fresh, high-quality reagent from a sealed container.
Q2: I am observing the formation of significant side products during the demethylation of Cisapride. What are the likely side products and how can I minimize their formation?
A2: Side product formation can significantly reduce your yield and complicate purification. Potential side reactions and mitigation strategies are outlined below:
-
Over-demethylation or Cleavage of Other Functional Groups: While the primary target is the O-demethylation of the methoxy (B1213986) group on the benzamide (B126) ring, harsh reaction conditions can lead to the cleavage of other sensitive groups. To minimize this, consider using a milder demethylating agent or performing the reaction at a lower temperature.
-
Reaction with the Amide Bond: Strong acids can potentially hydrolyze the amide bond. Using carefully controlled conditions and avoiding prolonged exposure to harsh reagents can mitigate this.
-
Formation of Boron Complexes: When using BBr₃, stable boron complexes can form with the product, making work-up and isolation difficult. Ensure a thorough aqueous work-up to hydrolyze these complexes.
Q3: The purification of this compound after demethylation is challenging, and I am losing a significant amount of product during this step. What purification strategies are recommended?
A3: The phenolic nature and the presence of a basic piperidine (B6355638) ring in this compound can make purification challenging. Consider the following approaches:
-
Extraction pH: The pH of the aqueous phase during work-up is crucial. Adjusting the pH to the isoelectric point of the molecule can minimize its solubility in the aqueous layer and improve extraction efficiency into an organic solvent.
-
Chromatography: Column chromatography is often necessary to separate the desired product from starting material and impurities. Due to the basic nature of the product, using a silica (B1680970) gel column treated with a small amount of a basic modifier (e.g., triethylamine (B128534) in the eluent) can prevent streaking and improve separation. Reverse-phase chromatography can also be an effective alternative.
-
Crystallization: The final product is a solid, and crystallization is an excellent method for purification and can significantly improve the final yield of high-purity material.[1] Experiment with different solvent systems to find conditions that provide good crystal formation and effective removal of impurities. Seeding the crystallization can also improve consistency and yield.[2]
Route 2: Amide Coupling of 4-amino-5-chloro-2-hydroxybenzoic acid
Q1: The amide coupling reaction between 4-amino-5-chloro-2-hydroxybenzoic acid and the piperidine intermediate has a low yield. How can I optimize this reaction?
A1: Amide coupling reactions can be sensitive to various factors. Here are key areas for optimization:
-
Coupling Reagents: The choice of coupling reagent is critical, especially with a sterically hindered amine and a potentially reactive phenolic group. Standard reagents like HATU, HOBt/EDC, or BOP may be effective. It is advisable to screen a few different coupling reagents to find the optimal one for this specific substrate pair.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the reaction rate and yield. Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of a non-nucleophilic base, such as DIPEA, is important to avoid side reactions.
-
Protection of the Phenolic Group: The free hydroxyl group on the benzoic acid can potentially react with the activated carboxylic acid. While some coupling reactions tolerate free phenols, protecting the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before the coupling reaction and deprotecting it afterward may be necessary to improve the yield.
Q2: I am concerned about side reactions involving the phenolic hydroxyl group during the amide coupling. What are the potential side reactions and how can they be avoided?
A2: The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group, leading to the formation of an ester byproduct. To minimize this:
-
Use of Additives: Additives like HOBt can react with the activated carboxylic acid to form a less reactive intermediate that is more selective for N-acylation over O-acylation.
-
Controlled Addition of Reagents: Adding the coupling reagent slowly to a mixture of the carboxylic acid, amine, and base can help to maintain a low concentration of the highly reactive activated species, favoring the desired reaction with the more nucleophilic amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and direct method is the demethylation of commercially available Cisapride.[3] An alternative route involves the amide coupling of 4-amino-5-chloro-2-hydroxybenzoic acid with the corresponding piperidine derivative.
Q2: What are the key safety precautions to take when working with demethylating agents like BBr₃?
A2: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents and glassware must be used. Quenching of the reaction should be done carefully and at a low temperature by slowly adding a proton source like methanol (B129727) or water.
Q3: How can I monitor the progress of the demethylation or amide coupling reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of these reactions. Staining with an appropriate indicator (e.g., potassium permanganate (B83412) or iodine) may be necessary to visualize all components. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What is the expected stereochemistry of the final product?
A4: The synthesis should be designed to yield the cis-stereoisomer, which is the active form of the parent drug, Cisapride. If starting from cis-Cisapride, the stereochemistry at the piperidine ring should be retained during the demethylation reaction.
Data Presentation
Table 1: Reaction Conditions for Demethylation of Cisapride
| Parameter | Condition A (Harsh) | Condition B (Moderate) | Condition C (Mild) | Expected Outcome |
| Demethylating Agent | BBr₃ | HBr in Acetic Acid | Thiophenol/K₂CO₃ | BBr₃ is very effective but can lead to side products. HBr is a classic method. Thiol-based methods are milder. |
| Equivalents of Agent | 2-3 eq | Excess | 2-4 eq | Excess is generally needed to drive the reaction to completion. |
| Solvent | Dichloromethane (B109758) (DCM) | Acetic Acid | N,N-Dimethylformamide (DMF) | Solvent choice depends on the reagent and reaction temperature. |
| Temperature | -78°C to room temp | 100-120°C | 100-150°C | Lower temperatures for BBr₃ can improve selectivity. |
| Reaction Time | 2-12 hours | 4-24 hours | 6-18 hours | Monitor by TLC/LC-MS to determine the optimal time. |
| Reported Yield | ~54% (unoptimized) | Variable | Variable | Yields can be significantly improved with optimization.[3] |
Table 2: Reaction Conditions for Amide Coupling
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Coupling Reagent | HATU | HOBt/EDC | BOP | HATU is often very effective for hindered couplings. HOBt/EDC is a classic and cost-effective choice. |
| Equivalents of Reagent | 1.1 - 1.5 eq | 1.1 - 1.5 eq | 1.1 - 1.5 eq | A slight excess of the coupling reagent is typically used. |
| Base | DIPEA | NMM | Et₃N | A non-nucleophilic base is preferred to avoid side reactions. |
| Solvent | DMF or DCM | DMF or DCM | DMF or DCM | Anhydrous aprotic solvents are required. |
| Temperature | 0°C to room temp | 0°C to room temp | 0°C to room temp | Reactions are often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 4-24 hours | 4-24 hours | 4-24 hours | Monitor by TLC/LC-MS. |
Experimental Protocols
Protocol 1: Demethylation of Cisapride using BBr₃
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Cisapride (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of Boron Tribromide (BBr₃, 2.0-3.0 eq) in anhydrous DCM dropwise to the cooled solution, maintaining the internal temperature below -70°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess BBr₃.
-
Work-up: Add water and adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., DCM/MeOH/Et₃N 95:4.5:0.5) or by crystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Amide Coupling using HATU
-
Preparation: To a solution of 4-amino-5-chloro-2-hydroxybenzoic acid (1.0 eq) and cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Addition of Coupling Reagent: Add HATU (1.1-1.2 eq) portion-wise to the mixture at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel or by crystallization.
Mandatory Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Demethylation Reaction Outcomes.
References
Technical Support Center: Improving the Solubility of 2-O-Desmethyl Cisapride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-O-Desmethyl Cisapride.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound, a minor metabolite of Cisapride, is characterized by its solubility in various organic solvents.[1][2][3] Its parent compound, Cisapride, is known to be practically insoluble in water, a characteristic that may be shared by its metabolite.[4][5] The table below summarizes key physicochemical and solubility data.
| Property | Data | Source(s) |
| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | [1][2] |
| Molecular Weight | 451.92 g/mol | [1][2] |
| Appearance | Off-white solid | [6] |
| Organic Solvent Solubility | Soluble in Dimethylformamide (DMSO), methanol, acetone, and chloroform. | [1] |
| Aqueous Solubility | The parent compound, Cisapride, is practically insoluble in water. Data for the metabolite is limited, but poor aqueous solubility is expected. | [4][5] |
| pH-Dependent Solubility | The parent compound, Cisapride, shows maximum water solubility between pH 2 and pH 4. This may be relevant for the metabolite. | [5] |
Q2: My compound is precipitating in my aqueous buffer. What are the initial troubleshooting steps?
Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for hydrophobic compounds. The following workflow diagram outlines a systematic approach to troubleshoot this problem.
Caption: Initial troubleshooting workflow for compound precipitation.
Q3: How can I improve the solubility of this compound for an in vitro experiment?
For in vitro assays, especially cell-based experiments, it is crucial to dissolve the compound while minimizing vehicle toxicity. Here are three common strategies.
Strategy 1: Using a Co-solvent (DMSO)
Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent used to prepare high-concentration stock solutions.[7] The key is to minimize the final concentration in your cell culture media to avoid cytotoxicity, typically keeping it below 0.5%.
Strategy 2: pH Adjustment
Given that the parent compound's solubility increases in acidic conditions (pH 2-4), preparing solutions in a slightly acidic buffer might improve the solubility of this compound.[5] However, researchers must verify that the final pH is compatible with the experimental system (e.g., cell viability).
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[8][9] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[10]
Experimental Protocol: Solubility Enhancement with HP-β-Cyclodextrin
This protocol describes how to prepare a this compound solution using HP-β-CD.
-
Prepare a Cyclodextrin (B1172386) Solution: Weigh a suitable amount of HP-β-CD and dissolve it in your desired aqueous buffer (e.g., PBS) to make a 10-40% (w/v) solution. Gentle heating or stirring can aid dissolution.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Mix the solution vigorously. Sonication or overnight shaking at room temperature is recommended to ensure the formation of the inclusion complex.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterilization before use in cell culture.
-
Validation: It is advisable to determine the concentration of the solubilized drug analytically (e.g., via HPLC-UV) to confirm the final concentration.
Caption: Workflow for solubilization using cyclodextrin complexation.
Q4: What formulation strategies are suitable for preclinical in vivo studies?
For animal studies, formulations must be safe, tolerable, and provide adequate drug exposure. The choice of excipients is critical.
| Excipient Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol | Increases solubility by reducing the polarity of the aqueous vehicle.[9] | Risk of drug precipitation upon dilution in the GI tract. Potential for toxicity at high concentrations.[9] |
| Surfactants | Tween® 80, Poloxamer 188, Cremophor® EL | Form micelles that encapsulate the drug, increasing its apparent solubility in water.[10][11] | Can affect membrane permeability and may have their own biological effects. |
| Lipid-Based Systems | Labrafac™, Maisine® CC, Oils (sesame, corn) | The drug is dissolved in a lipid vehicle, which can enhance absorption through lymphatic pathways.[12] | Suitable for lipophilic compounds; can form self-emulsifying drug delivery systems (SEDDS).[12] |
| Complexing Agents | HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug from the aqueous environment.[8][9] | High amounts may be needed, potentially affecting viscosity and osmolality. |
Q5: What is the mechanism of action of the parent compound, Cisapride?
Understanding the mechanism of the parent drug, Cisapride, can provide valuable context for experiments involving its metabolites. Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility.[13][14] It acts primarily as a selective serotonin (B10506) 5-HT₄ receptor agonist in the enteric nervous system.[13][15] This action promotes the release of acetylcholine, which in turn stimulates smooth muscle contraction.[15][16]
Caption: Simplified signaling pathway of Cisapride's prokinetic action.
References
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. esschemco.com [esschemco.com]
- 7. Solubilizing Agent: Significance and symbolism [wisdomlib.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. brieflands.com [brieflands.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Cisapride - Wikipedia [en.wikipedia.org]
- 14. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
Troubleshooting peak tailing in 2-O-Desmethyl Cisapride HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-O-Desmethyl Cisapride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak exhibits an asymmetry, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] The degree of tailing is often quantified by the USP tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally indicative of significant tailing.[3]
Q2: Why is my this compound peak tailing?
This compound, a metabolite of Cisapride, is a basic compound containing amine functional groups.[4][5][6][7][8] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The most common cause is the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups (Si-OH) on the silica-based column packing material.[1][2]
Other potential causes include:
-
Mobile Phase Issues: Incorrect pH, insufficient buffer capacity, or an inappropriate choice of organic modifier.[3]
-
Column Problems: Column contamination, degradation of the stationary phase, or the presence of a void at the column inlet.[1][3]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[3]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2][3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH plays a critical role in the analysis of ionizable compounds like this compound. At a pH below the pKa of the amine groups, the compound will be protonated (positively charged). At a pH above the pKa, it will be in its neutral form. The charge state of the analyte and the surface of the stationary phase significantly influence retention and peak shape.
Operating at a low pH (e.g., pH 2-3) can suppress the ionization of residual silanol groups on the silica (B1680970) surface, thereby minimizing the secondary ionic interactions that cause peak tailing for basic compounds.[3] Conversely, operating at a high pH can neutralize the basic analyte, which can also improve peak shape, but requires a pH-stable column.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
If you are experiencing peak tailing with this compound, the mobile phase is the first place to investigate.
Experimental Protocol: Mobile Phase Optimization
-
Baseline Conditions (Hypothetical):
-
Column: C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 45:55 (v/v) Methanol:0.02M Sodium Dihydrogen Phosphate
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
-
Step 1: pH Adjustment:
-
Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., pH 3.0, 4.5, and 6.0).
-
Inject the this compound standard with each mobile phase and record the tailing factor.
-
-
Step 2: Addition of a Tailing Suppressor:
-
To the optimized pH mobile phase from Step 1, add a small concentration of a competing base, such as triethylamine (B128534) (TEA), typically around 0.1% (v/v).[9][10] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.
-
Inject the standard and observe the impact on peak shape.
-
Data Presentation: Effect of Mobile Phase on Tailing Factor
| Mobile Phase Condition | Tailing Factor (Tf) | Observations |
| pH 6.0 (Unbuffered Water/Methanol) | 2.1 | Severe Tailing |
| pH 4.5 (Phosphate Buffer) | 1.8 | Moderate Tailing |
| pH 3.0 (Phosphate Buffer) | 1.4 | Improved Symmetry |
| pH 3.0 (Phosphate Buffer) + 0.1% TEA | 1.1 | Symmetrical Peak |
Troubleshooting Workflow: Mobile Phase Optimization
Guide 2: Column Selection and Care
The choice of HPLC column and its condition are paramount for achieving good peak shape, especially for challenging basic compounds.
Experimental Protocol: Column Evaluation
-
Initial Assessment:
-
If peak tailing develops over time with a previously reliable method, column degradation or contamination is a likely cause.
-
-
Column Flushing:
-
Disconnect the column from the detector and flush it with a series of strong solvents to remove potential contaminants. A typical sequence for a reversed-phase column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibrate the column with the mobile phase and re-inject the standard.
-
-
Column Comparison:
-
If flushing does not resolve the issue, or for new method development, consider columns with advanced stationary phases designed to minimize silanol interactions.
-
Test the this compound standard on the following column types under the optimized mobile phase conditions:
-
A standard, well-endcapped C18 or C8 column.
-
A column with a polar-embedded stationary phase.
-
A column based on hybrid particle technology.
-
-
Data Presentation: Impact of Column Type on Peak Shape
| Column Type | Tailing Factor (Tf) | Rationale |
| Traditional C18 (Type A Silica) | 1.9 | High silanol activity leads to significant tailing. |
| End-capped C8 (Type B Silica) | 1.4 | Reduced silanol activity improves peak shape.[9] |
| Polar-Embedded C18 | 1.2 | The embedded polar group shields residual silanols.[2] |
| Hybrid Silica C18 | 1.0 | The organo-silica hybrid surface has very low silanol activity.[10] |
Troubleshooting Logic: Column Issues
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc mobile phase: Topics by Science.gov [science.gov]
- 6. jgtps.com [jgtps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing MS Parameters for 2-O-Desmethyl Cisapride Detection
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of 2-O-Desmethyl Cisapride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected precursor ion (m/z) for this compound?
A1: The molecular weight of this compound is 451.92 g/mol . When using positive electrospray ionization (ESI+), the expected precursor ion is the protonated molecule [M+H]⁺. Therefore, you should target a precursor ion of m/z 452.93 .
Q2: What are the recommended product ions for MS/MS detection of this compound?
A2: this compound is a metabolite of Cisapride. The fragmentation of Cisapride typically yields a prominent product ion at m/z 184.0 . This fragment corresponds to the 4-amino-5-chloro-2-hydroxybenzoyl moiety. Due to the structural similarity, it is highly probable that this compound will also produce this characteristic product ion. Another potential product ion to monitor would be related to the piperidine (B6355638) ring structure. A starting point for a second product ion could be around m/z 234.1 , which has been observed in the fragmentation of Cisapride.
Q3: What are the suggested starting collision energy (CE) values for the MS/MS transitions?
A3: The optimal collision energy is instrument-dependent and requires empirical determination. However, a good starting point for the optimization process for the transition 452.9 -> 184.0 would be a collision energy range of 20-40 eV . For the transition 452.9 -> 234.1, a slightly lower range of 15-35 eV can be used as a starting point. It is crucial to perform a collision energy optimization experiment to determine the value that yields the highest signal intensity for each transition.
Q4: Which ionization technique is most suitable for this compound analysis?
A4: Electrospray ionization (ESI) in the positive ion mode is the recommended technique for the analysis of this compound. This "soft" ionization technique is well-suited for polar and semi-polar molecules, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source, which is ideal for precursor ion selection in MS/MS analysis.
Q5: What are the key considerations for sample preparation for LC-MS/MS analysis of this compound?
A5: Proper sample preparation is critical for accurate and sensitive detection. For biological matrices such as plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences. Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase of your LC method to ensure good peak shape.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the detection of this compound.
Table 1: Precursor and Product Ion m/z Values
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 452.93 | 184.0 | 234.1 |
Table 2: Recommended Starting Collision Energy Range
| MRM Transition | Recommended Starting Collision Energy (eV) |
| 452.9 -> 184.0 | 20 - 40 |
| 452.9 -> 234.1 | 15 - 35 |
Experimental Protocols
Protocol for Optimizing Collision Energy for this compound Detection
-
Prepare a Standard Solution: Prepare a 1 µg/mL standard solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set Up the MS Method:
-
Select ESI in positive ion mode.
-
Set the precursor ion to m/z 452.9.
-
Set the product ion to m/z 184.0 (or 234.1 for the second transition).
-
-
Perform Collision Energy Ramp: Program the instrument to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) while continuously acquiring data.
-
Analyze the Data: Plot the signal intensity of the product ion as a function of the collision energy. The collision energy that produces the maximum signal intensity is the optimal value.
-
Repeat for Each Transition: Repeat steps 3-5 for each desired product ion.
Visualizations
Caption: Workflow for the optimization of collision energy for this compound detection.
Caption: Logical relationship from parent drug to detectable product ions in MS/MS.
Stability and degradation issues of 2-O-Desmethyl Cisapride solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation issues associated with 2-O-Desmethyl Cisapride (B12094) solutions. Given that 2-O-Desmethyl Cisapride is a minor metabolite of Cisapride, specific stability data for this compound is limited in publicly available literature.[1][2][3] Therefore, this guide synthesizes information on the parent compound, Cisapride, and general principles of pharmaceutical stability analysis to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
Q2: What are the likely degradation pathways for this compound in solution?
A2: As a metabolite of Cisapride, this compound shares a similar core structure and is likely susceptible to similar degradation pathways. The primary degradation pathways for Cisapride include N-dealkylation, aromatic hydroxylation, and piperidine (B6355638) oxidation.[8][9] Hydrolysis, particularly under acidic conditions, and oxidation are also potential degradation routes.[10][11] Forced degradation studies are recommended to determine the specific susceptibility of this compound to these conditions.
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in color often indicates chemical degradation, potentially due to oxidation or photodegradation. Ensure your solution is protected from light and consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen. Review your storage conditions and the compatibility of the solvent with the compound.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What should I do?
A4: Unexpected peaks are likely degradation products or impurities. To troubleshoot, you should:
-
Confirm the purity of your initial this compound solid material.
-
Review your sample preparation and handling procedures to rule out contamination.
-
Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and compare their retention times to the unexpected peaks. This can help in identifying the degradation pathway.
-
Consider using a mass spectrometry (MS) detector coupled with your HPLC to identify the mass of the unknown peaks, which can provide clues to their structure.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased concentration of this compound over a short period. | Chemical instability in the chosen solvent or pH. | Verify the pH of your solution. Based on data for Cisapride, acidic conditions may accelerate hydrolysis.[10] Consider using a buffered solution. Evaluate the use of alternative, less reactive solvents. |
| Exposure to light. | Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.[13] | |
| Incompatible storage container. | Ensure the container material is inert and does not leach impurities or adsorb the compound. Glass or polypropylene (B1209903) containers are generally suitable. | |
| Precipitation observed in the solution. | Poor solubility of this compound in the chosen solvent. | Confirm the solubility of the compound in your solvent system.[4] You may need to use a co-solvent or adjust the pH to improve solubility. |
| Temperature fluctuations during storage. | Ensure consistent storage at the recommended temperature. Some compounds may precipitate out of solution at lower temperatures. | |
| Inconsistent analytical results. | Sample preparation variability. | Standardize your sample preparation protocol, including solvent degassing, sonication, and filtration steps. |
| Degradation during the analytical run. | If the autosampler is not temperature-controlled, the compound may degrade over the course of a long analytical sequence. Prepare fresh samples or use a cooled autosampler. |
Quantitative Data Summary
The following tables summarize stability data for the parent compound, Cisapride . This information can serve as a valuable reference for designing stability studies for this compound.
Table 1: Stability of Cisapride Suspension (1 mg/mL) in Plastic Bottles [13][14]
| Storage Temperature | Time to Reach 90% of Initial Concentration (t90) |
| 4°C (Refrigerated) | 91 days |
| 25°C (Room Temperature) | 28 days |
Table 2: Conditions for Forced Degradation Studies of Related Compounds [15][16][17]
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60-80°C | Degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at 60-80°C | Degradation expected |
| Oxidation | 3-30% H₂O₂ | 24 hours at room temperature | Degradation expected |
| Thermal Degradation | 80°C | 48 - 72 hours | Potential for degradation |
| Photodegradation | UV light (254 nm) and visible light | 24 - 48 hours | Potential for degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the solvent after exposure.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) or MS detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
Optimize the gradient program to achieve good resolution between the parent peak and any degradation product peaks generated during the forced degradation study.
-
-
Detection:
-
Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity. A wavelength of around 276 nm can be a starting point based on Cisapride's analysis.[11]
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cisapride | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 8. Excretion and biotransformation of cisapride in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cisapride, its oxidation product, propyl and butyl parabens in pharmaceutical dosage form by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. Stability of cisapride in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Cisapride in a Liquid Dosage form at Two Temperatures | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. journals.ekb.eg [journals.ekb.eg]
How to minimize matrix effects in 2-O-Desmethyl Cisapride bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 2-O-Desmethyl Cisapride (B12094).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of 2-O-Desmethyl Cisapride?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components of the sample matrix.[1] In the bioanalysis of this compound, endogenous substances from biological samples like plasma, serum, or urine can co-extract with the analyte. These interfering components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to inaccurate and imprecise quantification, ultimately compromising the reliability of pharmacokinetic and toxicokinetic data.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Two primary methods are recommended for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or peak in the baseline signal of the infused analyte indicates the presence of matrix effects at that specific retention time.[3]
-
Post-Extraction Spike: This quantitative method compares the analytical response of this compound spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration.[3] This allows for the calculation of a matrix factor (MF), which quantifies the extent of the matrix effect. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Improving sample preparation is a crucial step in mitigating matrix effects.[4] The goal is to remove as many interfering endogenous components as possible while efficiently recovering the analyte. The most common and effective techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins.[5] While quick, it is the least selective method and may result in significant matrix effects due to residual phospholipids (B1166683) and other components.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its solubility in two immiscible liquids.[7] This technique generally provides cleaner extracts than PPT and is effective at removing many interfering substances.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can yield the cleanest extracts.[7] It utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. Mixed-mode or phospholipid removal SPE cartridges are particularly effective in minimizing matrix effects.[6]
Q4: What type of internal standard (IS) is recommended for the bioanalysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., d4-2-O-Desmethyl Cisapride). A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore co-elute and experience the same degree of matrix effects.[8] This allows for accurate compensation for any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, though it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | 1. Optimize the sample preparation method to achieve a cleaner extract (e.g., switch from PPT to LLE or SPE). 2. Adjust the mobile phase composition or gradient to better separate the analyte from interferences. |
| High Variability in Results | Inconsistent matrix effects between samples. | 1. Implement the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 2. Ensure the sample preparation procedure is highly reproducible. |
| Low Analyte Response (Ion Suppression) | Co-eluting matrix components competing for ionization. | 1. Improve chromatographic separation to move the analyte peak away from regions of ion suppression identified by post-column infusion. 2. Employ a more rigorous sample cleanup technique like SPE with a phospholipid removal plate. |
| Inaccurate Quantification | Uncorrected matrix effects leading to signal enhancement or suppression. | 1. Evaluate and quantify the matrix effect using the post-extraction spike method. 2. Use a SIL-IS to normalize the analyte response and correct for matrix-induced variations. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from methods used for the parent drug, cisapride, and is a good starting point for this compound.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more thorough cleanup and is recommended if significant matrix effects are observed with LLE.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 50 µL of the internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. gcms.cz [gcms.cz]
- 5. alliedacademies.org [alliedacademies.org]
- 6. agilent.com [agilent.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Purification of 2-O-Desmethyl Cisapride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-O-Desmethyl Cisapride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product purity is lower than expected, with several closely-eluting peaks in the HPLC analysis. What are the likely impurities?
A1: Low purity in the final product often stems from impurities with similar structures to this compound. Based on the synthesis of the parent compound, Cisapride, and its known metabolites, the most probable impurities include:
-
Stereoisomers: The trans-isomer of this compound is a likely process-related impurity. The synthesis of Cisapride often produces a mixture of cis and trans isomers, and the purification process is critical for isolating the desired cis-isomer.
-
Related Impurities from Synthesis:
-
Norcisapride (N-desmethyl Cisapride): This is a major metabolite of Cisapride and a potential impurity if the starting materials or reaction conditions are not well-controlled.
-
Positional Isomers: Isomers with substitutions at different positions on the aromatic rings can be formed during synthesis.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or synthetic intermediates in the crude product.
-
-
Degradation Products:
-
Oxidation Products: The piperidine (B6355638) ring and other parts of the molecule can be susceptible to oxidation.
-
Hydrolysis Products: The amide bond can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Q2: I am having difficulty separating the cis and trans isomers of this compound by chromatography. What can I do?
A2: Separation of stereoisomers is a common challenge. Here are some strategies to improve resolution:
-
Column Selection:
-
Chiral Stationary Phases (CSPs): For analytical and preparative scale, a chiral column is the most effective approach for separating enantiomers and diastereomers.
-
High-Resolution Reversed-Phase Columns: A high-efficiency C18 or C8 column with a smaller particle size (e.g., < 5 µm) can sometimes provide sufficient resolution for diastereomers.
-
-
Mobile Phase Optimization:
-
Solvent System: Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol) and gradients.
-
Additives: The addition of ion-pairing reagents or buffers to the mobile phase can alter the selectivity and improve separation.
-
Temperature: Optimizing the column temperature can influence the separation efficiency.
-
-
Crystallization: In some cases, fractional crystallization can be employed to enrich one stereoisomer. This was a technique used in the synthesis of Cisapride to enrich the cis isomer.
Q3: My product appears to be degrading during the purification process. How can I minimize degradation?
A3: this compound, similar to its parent compound, may be susceptible to degradation. Consider the following to enhance stability:
-
Temperature Control: Based on stability studies of Cisapride, it is advisable to conduct purification steps at reduced temperatures (e.g., 4°C) to minimize degradation.
-
pH Control: The amide linkage in the molecule can be labile at extreme pH values. Maintaining a neutral or slightly acidic pH during purification and storage is recommended.
-
Light Protection: Use amber glassware or protect your samples from light to prevent photolytic degradation.
-
Inert Atmosphere: Purging solvents with nitrogen or argon can help to prevent oxidative degradation, especially if the sample is sensitive to air.
Frequently Asked Questions (FAQs)
Q1: What is a typical purity for commercially available this compound?
A1: Commercially available standards of this compound typically have a purity of 95% or higher as determined by HPLC.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C for long-term stability. For short-term storage, refrigeration at 4°C is acceptable. The compound should be protected from light and moisture.
Q3: What analytical techniques are suitable for purity assessment of this compound?
A3: The most common and effective technique for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. Other techniques that can be used for characterization include:
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify isomeric impurities.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in public literature, the following table provides a hypothetical but realistic representation of purification outcomes for illustrative purposes.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Product | 75 | - | - | trans-isomer, Norcisapride, starting materials |
| Column Chromatography | 75 | 90 | 60 | Starting materials, some polar impurities |
| Preparative HPLC | 90 | >98 | 45 | trans-isomer, closely related structural analogues |
| Crystallization | 90 | >97 | 50 | Enrichment of the cis-isomer |
Experimental Protocols
General Protocol for Purification by Preparative HPLC
This is a general guideline and may require optimization for specific crude product characteristics.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration appropriate for the preparative column. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is a good starting point. The dimensions will depend on the amount of material to be purified.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used. The gradient should be optimized to achieve the best separation of the target compound from its impurities.
-
Flow Rate: The flow rate will be determined by the column dimensions.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 270-280 nm).
-
-
Purification: Inject the prepared sample onto the column and run the optimized gradient.
-
Fraction Collection: Collect fractions as the peaks elute. It is advisable to collect small fractions around the main peak to isolate the purest portions.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity specifications. Remove the solvent by rotary evaporation or lyophilization.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues in this compound.
Technical Support Center: Enhancing Chromatographic Resolution for Cisapride and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Cisapride (B12094) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing separation and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Cisapride I should be looking for?
A1: The primary metabolite of Cisapride is norcisapride (B1231896), formed through oxidative N-dealkylation at the piperidine (B6355638) nitrogen.[1] Other significant metabolites include various hydroxylated forms, such as 3-fluoro-4-hydroxycisapride and 4-fluoro-2-hydroxycisapride. In some studies, up to 30 different metabolites have been identified in rat models, though norcisapride and hydroxylated species are the most commonly monitored.[2]
Q2: What type of chromatographic column is best suited for Cisapride and its metabolites?
A2: Reversed-phase columns, particularly C8 and C18, are most commonly and successfully used for the separation of Cisapride and its metabolites.[3] The choice between C8 and C18 will depend on the specific hydrophobicity of the metabolites you are trying to separate; C18 provides greater retention for more non-polar compounds. For separating Cisapride's enantiomers, a chiral column such as a ChiralCel OJ is necessary.[4][5]
Q3: What are the typical mobile phase compositions for Cisapride analysis?
A3: A mixture of an organic solvent (commonly acetonitrile (B52724) or methanol) and an aqueous buffer is standard. The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution, especially for the basic Cisapride molecule. Buffers such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) are often used to maintain a stable pH.[3] For LC-MS/MS applications, volatile buffers like ammonium formate (B1220265) or formic acid are preferred.
Q4: How does mobile phase pH affect the chromatography of Cisapride?
A4: Cisapride is a basic compound, and its ionization state is highly dependent on the mobile phase pH. At a low pH (e.g., below its pKa), it will be protonated and may exhibit poor retention and peak tailing on reversed-phase columns due to strong interactions with residual silanols. Adjusting the pH to a mid-range or slightly alkaline value can suppress this ionization, leading to better retention and improved peak symmetry. However, one must consider the stability of the silica-based column at higher pH values.
Q5: What detection methods are suitable for Cisapride and its metabolites?
A5: UV detection is commonly used, with wavelengths typically set around 276 nm.[3] For higher sensitivity and selectivity, especially when analyzing complex biological matrices, mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of Cisapride and its metabolites.
Problem 1: Poor Peak Shape (Tailing) for Cisapride or Norcisapride
Possible Causes:
-
Secondary Interactions: Strong interactions between the basic amine groups of Cisapride or norcisapride and acidic residual silanol (B1196071) groups on the silica-based column packing material.[7][8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase may be causing the analytes to be in a highly ionized state, leading to increased interaction with the stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte.[7]
-
Column Degradation: The column may be old or have been damaged by harsh mobile phase conditions.
Solutions:
-
pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the basic analytes. Be mindful of the column's pH tolerance.
-
Use of Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
End-Capped Column: Use a column that is "end-capped" to minimize the number of free silanol groups.
-
Lower Sample Concentration: Dilute the sample to avoid column overload.
-
Column Replacement: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
Problem 2: Inadequate Resolution Between Cisapride and its Metabolites
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be providing sufficient selectivity.
-
Incorrect Column Chemistry: The chosen stationary phase (e.g., C18) may not be the most suitable for the specific metabolites being analyzed.
-
Isocratic Elution: An isocratic method may not be sufficient to separate a complex mixture of metabolites with varying polarities.
Solutions:
-
Optimize Mobile Phase: Systematically vary the percentage of the organic solvent. A 10% change can significantly alter retention.
-
Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Implement a Gradient: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to resolve a complex mixture of a parent drug and its metabolites.
-
Try a Different Column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve different selectivity.
Problem 3: Ghost Peaks in the Chromatogram
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer reagents.
-
Carryover from Previous Injections: Residual sample remaining in the injector or column.
-
Leaching from Vials or Caps: Contaminants from the sample vials or septa.
-
System Contamination: Build-up of contaminants within the HPLC/LC-MS system.
Solutions:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection needle between samples.
-
Run Blank Injections: Inject a blank solvent to confirm if the ghost peaks are from the system or the sample.
-
System Cleaning: Flush the entire system with a strong solvent (e.g., isopropanol) to remove any accumulated contaminants.
Data Presentation
Table 1: HPLC Methods for Cisapride and Norcisapride Analysis
| Parameter | Method 1 (Cisapride) | Method 2 (Norcisapride) |
| Column | Micropack-Si-10 | C8 Reversed-Phase |
| Mobile Phase | Methanol:Concentrated Ammonia (B1221849) (99.25:0.75) | Acetonitrile:20 mM Phosphate Buffer pH 7 (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 272 nm | UV at 276 nm |
| Internal Standard | Quinine | Not specified |
| Reference | [9] | [3] |
Table 2: LC-MS/MS Parameters for Cinitapride (a Cisapride analog)
| Parameter | Value |
| Column | UPLC BEH C18 |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Internal Standard | Cisapride |
| Reference | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Cisapride in Pharmaceutical Preparations
This protocol is based on the method described by Hassan et al.[9]
-
Preparation of Mobile Phase: Mix methanol and concentrated ammonia in a ratio of 99.25:0.75 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Cisapride in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: For tablets, crush a known number of tablets, dissolve the powder in the mobile phase, sonicate, and filter. For suspensions, dilute an accurate volume with the mobile phase and filter.
-
Chromatographic Conditions:
-
Column: Micropack-Si-10
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 272 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and quantify the amount of Cisapride by comparing the peak area with the calibration curve.
Protocol 2: LC-MS/MS Analysis of Cisapride and its Metabolites in Biological Matrices (Conceptual)
This is a conceptual protocol based on typical LC-MS/MS methods for drug metabolism studies.
-
Sample Preparation (Plasma/Urine):
-
Protein Precipitation: To a known volume of plasma, add three volumes of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction: Acidify the sample and extract with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the initial mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18 or mixed-mode) to clean up the sample and concentrate the analytes.
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more hydrophobic metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for Cisapride and each targeted metabolite by infusing standard solutions.
-
-
Data Analysis: Quantify the analytes using an internal standard and a calibration curve prepared in the same biological matrix.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Major metabolic pathways of Cisapride.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excretion and biotransformation of cisapride in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective determination of cisapride, a prokinetic agent, in human plasma by chiral high-performance liquid chromatography with ultraviolet detection: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmometrica.com.mx [pharmometrica.com.mx]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labveda.com [labveda.com]
- 9. Determination of cisapride in pharmaceutical preparations using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in experiments involving 2-O-Desmethyl Cisapride
Welcome to the technical support center for 2-O-Desmethyl Cisapride (B12094). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and reducing variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 2-O-Desmethyl Cisapride?
A1: this compound is a minor metabolite of Cisapride, a gastroprokinetic agent.[1][2][] It is designated for research use only.[1]
Q2: What are the basic chemical properties of this compound?
A2: The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H27ClFN3O4 | [2] |
| Molecular Weight | 451.92 g/mol | [1][2][] |
| Appearance | Off-White Solid | [] |
| Purity | ≥95% | [] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required).[] Also soluble in acetone, chloroform, and dimethylformamide.[4] | [][4] |
Q3: What is the primary mechanism of action of the parent compound, Cisapride?
A3: Cisapride is a serotonin (B10506) 5-HT4 receptor agonist.[5][6] By stimulating these receptors, it enhances the release of acetylcholine (B1216132) in the myenteric plexus of the gut, which in turn increases gastrointestinal motility.[5][7][8] It is important to note that a key safety concern with Cisapride is its potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.[9][10]
Troubleshooting Guides
Issue 1: High Variability in hERG Electrophysiology Assay Results
Question: We are observing significant well-to-well and day-to-day variability in our automated patch-clamp hERG assay when testing this compound. The IC50 values are inconsistent. What could be the cause and how can we mitigate this?
Answer: Variability in hERG assays is a common challenge. Given that the parent compound, Cisapride, is a known hERG inhibitor[9], it is crucial to standardize the assay protocol for its metabolite. The variability could stem from several factors including compound stability, experimental temperature, and voltage protocol inconsistencies.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Adsorption | Use low-binding plates and pipette tips. Include a surfactant like 0.01% Pluronic F-68 in the external solution. |
| Temperature Fluctuations | Maintain a stable, physiological temperature (e.g., 35-37°C) as hERG channel kinetics are temperature-sensitive.[11] |
| Inconsistent Cell Health | Use cells with a consistent passage number and ensure high viability (>95%) before starting the experiment. |
| Voltage Protocol Sensitivity | The binding characteristics of a compound can be voltage-dependent. Ensure a consistent voltage protocol is used across all experiments. A dynamic hERG assay that measures drug trapping may provide more reproducible results.[12] |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate or fill them with a buffer to create a more uniform environment. |
Illustrative Data: Impact of Temperature on IC50
| Temperature (°C) | Mean IC50 (nM) | Standard Deviation (nM) |
| 25 | 45.2 | 15.8 |
| 37 | 28.5 | 4.2 |
Detailed Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-80% confluency before the experiment.
-
Solution Preparation: Prepare external and internal solutions. The external solution should contain a physiological salt solution buffered to pH 7.4. Freshly prepare this compound stock solutions in DMSO and dilute to final concentrations in the external solution, ensuring the final DMSO concentration is ≤0.1%.
-
Assay Execution:
-
Maintain the experimental chamber at 37°C.[11]
-
Obtain a high-resistance seal (>1 GΩ) before whole-cell configuration.
-
Use a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Apply the vehicle control until a stable baseline current is achieved (<5% rundown over 5 minutes).
-
Apply increasing concentrations of this compound, allowing for equilibrium at each concentration.
-
-
Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the control and fit to a Hill equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an automated patch-clamp hERG assay.
Issue 2: Compound Precipitation in Aqueous Buffers
Question: We are noticing precipitation of this compound when diluting our DMSO stock into our aqueous assay buffer, leading to inconsistent effective concentrations. How can we improve its solubility?
Answer: The limited aqueous solubility of this compound can be a significant source of experimental variability.[] Optimizing the formulation and handling of the compound is key to achieving consistent results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | Keep the final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent effects and improve solubility. |
| Buffer pH and Composition | The solubility of ionizable compounds is pH-dependent. Test the solubility of this compound in a range of physiologically relevant pH values (e.g., 6.5, 7.0, 7.4). |
| Use of Excipients | Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween 80). |
| Stock Solution Handling | Prepare fresh dilutions from a high-concentration DMSO stock just before use. Avoid repeated freeze-thaw cycles of the stock solution. |
Illustrative Data: Solubility in Different Buffers
| Buffer (pH) | Maximum Soluble Concentration (µM) with 0.1% DMSO |
| PBS (7.4) | 5 |
| HEPES (7.4) | 8 |
| PBS (7.4) + 1% HP-β-CD | 50 |
Detailed Protocol: Solubility Assessment
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in DMSO.
-
Buffer Addition: Add a fixed volume of each DMSO dilution to your chosen aqueous buffer in a clear 96-well plate.
-
Incubation and Observation: Incubate the plate at the experimental temperature for 1-2 hours. Visually inspect for precipitation or measure turbidity using a plate reader at 620 nm. The highest concentration that remains clear is the kinetic solubility limit.
Solubility Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting compound precipitation.
Issue 3: Inconsistent Efficacy in Gastrointestinal Motility Assays
Question: We are evaluating the prokinetic activity of this compound using an ex vivo gut strip assay and see highly variable contractile responses. What could be causing this?
Answer: The prokinetic effects of the parent compound, Cisapride, are mediated by the serotonergic and cholinergic systems within the gut.[5][13] Variability in ex vivo assays can arise from tissue viability issues, inconsistent drug exposure, and biological variation between animals.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Tissue Viability | Ensure rapid and careful dissection of gut tissue and immediate transfer to carbogen-gassed Krebs solution. Allow for an adequate equilibration period (e.g., 60 minutes) before starting the experiment. |
| Receptor Desensitization | Avoid repeated high concentrations of agonists. Ensure complete washout between drug applications. |
| Biological Variability | Use animals from a consistent age, sex, and strain. Increase the number of biological replicates (n) to account for inter-animal variability.[14] |
| Compound Stability in Buffer | The parent compound Cisapride shows temperature-dependent stability in aqueous solutions.[15] Assess the stability of this compound in your assay buffer over the time course of the experiment. |
Illustrative Data: Effect of Equilibration Time on Response
| Equilibration Time (min) | Mean Contractile Response (% of max) | Standard Deviation |
| 15 | 45 | 20 |
| 30 | 70 | 15 |
| 60 | 85 | 5 |
Detailed Protocol: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Place the tissue in cold, carbogenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Mounting: Cut 2-3 cm segments and mount them in an organ bath containing Krebs solution at 37°C, bubbled with carbogen. Connect one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Experimentation:
-
Record baseline contractile activity.
-
Construct a cumulative concentration-response curve for this compound.
-
To investigate the mechanism, pre-incubate with antagonists (e.g., a 5-HT4 antagonist or a muscarinic antagonist like atropine) before re-testing the compound.[16]
-
-
Data Analysis: Measure the amplitude and frequency of contractions. Express the response as a percentage of the maximum response to a reference agonist (e.g., acetylcholine).
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for prokinetic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Cisapride - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. sophion.com [sophion.com]
- 13. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of cisapride in a liquid dosage form at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Recovery of 2-O-Desmethyl Cisapride During Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of 2-O-Desmethyl Cisapride during sample extraction from biological matrices, particularly plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
A1: this compound is a minor metabolite of Cisapride, a gastroprokinetic agent.[1][2] Accurate quantification of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. Poor or inconsistent recovery during sample extraction can lead to underestimation of its concentration, impacting the reliability of these studies.
Q2: What are the key chemical properties of this compound that influence its extraction?
A2: Understanding the physicochemical properties of this compound is essential for selecting and optimizing an extraction method.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | [1][3] |
| Molecular Weight | 451.92 g/mol | [1][3] |
| Solubility | Soluble in acetone, chloroform, DMSO, and methanol (B129727). | [4] |
| Predicted pKa | Due to the piperidine (B6355638) nitrogen, this compound is predicted to be a basic compound. While a specific pKa value is not readily available, it is reasonable to assume a pKa in the range of 8.0-10.0, similar to other piperidine-containing pharmaceuticals. This implies it will be protonated (charged) at acidic pH and neutral at basic pH. |
Q3: Which sample extraction techniques are commonly used for drug metabolites like this compound from plasma?
A3: The three most common techniques for extracting small molecule drug metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5] The choice of method depends on the analyte's properties, the required sample cleanliness, and throughput needs.
Troubleshooting Poor Recovery
Low recovery of this compound can occur at various stages of the sample preparation workflow. The following sections provide detailed troubleshooting guides for the most common extraction techniques.
Logical Troubleshooting Workflow
This diagram illustrates a general workflow for troubleshooting poor recovery.
Caption: A logical workflow for diagnosing the cause of poor analyte recovery.
Guide 1: Troubleshooting Protein Precipitation (PPT)
Protein precipitation is a simple and fast method but can be prone to analyte loss through co-precipitation or incomplete extraction from the protein pellet.[6][7][8]
Common Issues and Solutions:
| Issue | Possible Cause | Recommended Solution |
| Analyte co-precipitates with proteins | - Strong interaction between the analyte and plasma proteins.- Inefficient disruption of protein-analyte binding. | - Optimize precipitating solvent: Acetonitrile is often more effective than methanol in disrupting protein binding.[7] A 3:1 or 4:1 ratio of solvent to plasma is recommended.[9]- Adjust pH: Modify the pH of the sample before adding the precipitating solvent to alter the ionization state of the analyte and reduce protein binding. For a basic compound like this compound, acidifying the sample may increase its solubility in the supernatant. |
| Incomplete protein precipitation | - Insufficient volume of precipitating solvent.- Inadequate mixing. | - Increase solvent ratio: Ensure a solvent-to-plasma ratio of at least 3:1 (v/v).[7][10]- Thorough mixing: Vortex the sample vigorously for 1-3 minutes after adding the solvent to ensure complete protein denaturation.[9][10] |
| Analyte loss in the protein pellet | - Analyte is entrapped within the precipitated protein matrix. | - Optimize centrifugation: Centrifuge at a higher speed and/or for a longer duration to form a compact pellet.- Supernatant transfer: Carefully aspirate the supernatant without disturbing the pellet. Consider a second centrifugation of the collected supernatant to remove any remaining fine protein particles. |
Experimental Protocol: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids. For a polar metabolite like this compound, optimizing the pH and solvent system is critical.
Common Issues and Solutions:
| Issue | Possible Cause | Recommended Solution |
| Poor partitioning into the organic phase | - Suboptimal pH of the aqueous phase.- Inappropriate organic solvent. | - pH adjustment: For a basic analyte, adjust the aqueous sample pH to be 1-2 units above its pKa to ensure it is in its neutral, more organic-soluble form.[9] For this compound, a pH of 10-11 is recommended.- Solvent selection: Use a more polar organic solvent like ethyl acetate (B1210297) or a mixture of solvents (e.g., dichloromethane/isopropanol) to improve the extraction of polar metabolites. |
| Emulsion formation | - High concentration of lipids and proteins at the interface. | - Centrifugation: Centrifuge at high speed to break the emulsion.- Salting out: Add a salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous phase to increase its polarity and help break the emulsion.[9] |
| Incomplete phase separation | - Insufficient centrifugation time or speed. | - Increase centrifugation: Centrifuge for a longer duration or at a higher speed to ensure a clean separation of the two phases. |
Experimental Protocol: Liquid-Liquid Extraction
-
To 200 µL of plasma, add 50 µL of a basifying agent (e.g., 1M sodium hydroxide) to adjust the pH to ~11.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Guide 3: Troubleshooting Solid-Phase Extraction (SPE)
SPE offers higher selectivity and cleaner extracts compared to PPT and LLE. However, method development can be more complex. For a polar analyte like this compound, a reversed-phase or mixed-mode sorbent can be effective.
Common Issues and Solutions:
| Issue | Possible Cause | Recommended Solution |
| Analyte breakthrough during sample loading | - Inappropriate sorbent.- Sample loading solvent is too strong.- High flow rate. | - Sorbent selection: Use a reversed-phase sorbent with sufficient retention for polar compounds (e.g., a C18 or a polymer-based sorbent).[11][12]- Sample pre-treatment: Dilute the plasma sample with a weak solvent (e.g., water or a buffer at an appropriate pH) before loading.[11]- Flow rate: Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent.[11] |
| Analyte loss during washing | - Wash solvent is too strong. | - Optimize wash step: Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water). Collect and analyze the wash eluate to confirm if the analyte is being lost.[13] |
| Incomplete elution | - Elution solvent is too weak.- Insufficient elution volume. | - Optimize elution: Increase the strength of the elution solvent (e.g., higher percentage of methanol or acetonitrile). Adding a small amount of acid or base to the elution solvent can improve the recovery of ionizable compounds.[12][13]- Increase elution volume: Use a larger volume of the elution solvent or perform multiple smaller elutions.[13] |
Experimental Protocol: Reversed-Phase Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Dilute 0.5 mL of plasma with 0.5 mL of water, adjust pH to ~8-9, and load the mixture onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
SPE Troubleshooting Workflow
Caption: A workflow for troubleshooting low recovery in Solid-Phase Extraction.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the expected performance of each extraction method for a polar metabolite like this compound. The recovery values are illustrative and based on literature data for similar polar analytes.[1][14][15][16]
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 60-85% | 70-90% | >85% |
| Selectivity/Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Method Development Time | Short | Moderate | Long |
| Risk of Matrix Effects | High | Moderate | Low |
| Cost per Sample | Low | Low | High |
LC-MS/MS Analysis
After successful extraction, sensitive and specific quantification of this compound can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Illustrative LC-MS/MS Parameters
The following parameters are a starting point and should be optimized for your specific instrumentation. Parameters for the parent drug, Cisapride, can be adapted.[17]
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (MRM) | The precursor ion will be the protonated molecule [M+H]⁺. Product ions would need to be determined by infusion of a standard. For Cisapride (m/z 466.2), a common transition is to m/z 184.1.[17] A similar fragmentation pattern can be expected for the metabolite. |
Signaling Pathway of Cisapride (for context)
While not directly related to extraction, understanding the mechanism of the parent drug can be useful. Cisapride is a serotonin (B10506) 5-HT₄ receptor agonist.
Caption: Simplified signaling pathway of Cisapride.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. specartridge.com [specartridge.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. waters.com [waters.com]
- 17. pharmometrica.com.mx [pharmometrica.com.mx]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cisapride and its Metabolite, 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the gastroprokinetic agent Cisapride (B12094) and its minor metabolite, 2-O-Desmethyl Cisapride. The information presented herein is based on available experimental data to facilitate an objective assessment of their respective pharmacological profiles.
Introduction
Cisapride is a substituted piperidinyl benzamide (B126) that has been used to treat gastrointestinal motility disorders.[1][2] Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which enhances the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased gastrointestinal motility.[1][3][4] Cisapride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This metabolic process yields several metabolites, including the major metabolite, norcisapride, and the minor metabolite, this compound.[3] It is widely reported that the metabolites of cisapride contribute negligibly to its overall pharmacological activity.[3]
Comparative Biological Activity
Table 1: Comparison of Receptor Binding and Functional Activity
| Compound | Target Receptor | Receptor Binding Affinity (Ki or IC50) | Functional Activity (EC50) | Potency Relative to Cisapride |
| Cisapride | 5-HT4 | Potent agonist[5] | 140 nM[6] | - |
| This compound | 5-HT4 | Data not available (presumed negligible) | Data not available (presumed negligible) | Significantly Lower |
| Norcisapride (Ticalopride) | 5-HT4 | Active metabolite, acts as a 5-HT4 agonist[7] | Data not available | Lower |
Note: The activity of this compound is inferred from general statements about the negligible activity of Cisapride's metabolites.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway for Cisapride and a typical experimental workflow for assessing 5-HT4 receptor binding.
Caption: Cisapride's signaling pathway via the 5-HT4 receptor.
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key experiments.
5-HT4 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the 5-HT4 receptor.
-
Objective: To determine the inhibitory constant (Ki) of Cisapride and this compound for the 5-HT4 receptor.
-
Materials:
-
Membrane preparation from guinea pig striatum or cells expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a selective 5-HT4 antagonist).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific binding control: 10 µM GR113808 or another suitable 5-HT4 ligand.
-
Test compounds: Cisapride and this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.[9]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-GR113808 (typically at its Kd value), and varying concentrations of the test compound (Cisapride or this compound).[9] Include wells for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GR113808).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT4 Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the functional consequence of receptor activation, such as the production of cyclic AMP (cAMP).
-
Objective: To determine the half-maximal effective concentration (EC50) of Cisapride and this compound for activating the 5-HT4 receptor.
-
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: Cisapride and this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cell Culture: Plate the 5-HT4 receptor-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Compound Addition: Add varying concentrations of the test compounds (Cisapride or this compound) to the wells.
-
Incubation: Incubate the plate for a specified time at 37°C to allow for receptor activation and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norcisapride, (+)- | C14H20ClN3O3 | CID 216236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
A Practical Guide to Cross-Validation of Analytical Methods for 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accurate quantification of metabolites is as crucial as that of the parent drug. 2-O-Desmethyl Cisapride (B12094), a metabolite of the gastroprokinetic agent Cisapride, requires robust analytical methods for its measurement in biological matrices to support pharmacokinetic and toxicokinetic studies. When analytical methods are transferred between laboratories, or when a new method is introduced, a cross-validation study is imperative to ensure the consistency and reliability of the data.
This guide provides a comparative overview of two plausible liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-O-Desmethyl Cisapride in human plasma. It further outlines a detailed protocol for the cross-validation of these methods, adhering to the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines.[1][2][3]
Comparison of Analytical Methods
For the purpose of this guide, we will compare two representative LC-MS/MS methods: a conventional HPLC-MS/MS method (Method A) and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method (Method B). The performance characteristics of these hypothetical methods are summarized in the table below.
| Parameter | Method A (HPLC-MS/MS) | Method B (UHPLC-MS/MS) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% |
| Precision (% CV) | < 12% | < 10% |
| Mean Recovery | 85% | 92% |
| Run Time | 5.0 minutes | 2.5 minutes |
Experimental Protocols
Method A: HPLC-MS/MS
-
Sample Preparation: A protein precipitation method is employed for sample extraction.[4] To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound) is added. The mixture is vortexed and then centrifuged. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Method B: UHPLC-MS/MS
-
Sample Preparation: A similar protein precipitation method to Method A is used, but with a smaller sample volume (50 µL of plasma) to conserve the sample.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The same precursor-to-product ion transitions as in Method A are monitored.
-
Cross-Validation Protocol
Cross-validation is essential when two different bioanalytical methods are used to generate data within the same study. The following protocol is designed to compare the performance of Method A and Method B.
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the appropriate biological matrix at a minimum of three concentration levels: low, medium, and high.
-
Analysis of QC Samples: Analyze a minimum of five replicates of each QC concentration level with both Method A and Method B in the same run.
-
Data Analysis:
-
Calculate the mean concentration and the percentage difference for each QC level between the two methods.
-
The mean concentration obtained by each method should be within ±20% of the mean concentration for the other method.
-
A Bland-Altman plot can be used to visualize the agreement between the two methods.
-
-
Incurred Sample Reanalysis (ISR): Analyze a subset of study samples (at least 10% of the total number of samples) with both methods to confirm the agreement in a real-world setting.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of Cisapride.[5][6][7]
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Excretion and biotransformation of cisapride in dogs and humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of 2-O-Desmethyl Cisapride in Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-O-Desmethyl Cisapride, a metabolite of the gastroprokinetic agent Cisapride, in common analytical assays. Understanding the cross-reactivity of metabolites is crucial for accurate drug monitoring, pharmacokinetic studies, and toxicological assessments. This document outlines the metabolic pathways of Cisapride, details common analytical methodologies, and discusses the likelihood of metabolite interference, with a focus on high-performance liquid chromatography (HPLC) and immunoassays.
Cisapride Metabolism: A Brief Overview
Cisapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, leading to the formation of norcisapride .[1] Other identified metabolic routes include aromatic hydroxylation, resulting in metabolites such as 4-Fluoro-2-hydroxycisapride and 3-Fluoro-4-hydroxycisapride. The metabolite of interest, this compound, would result from the O-demethylation of the methoxy (B1213986) group on the benzamide (B126) ring. While less commonly reported than norcisapride, its structural similarity to the parent compound warrants an investigation into its potential analytical interference.
Principles of Cross-Reactivity in Analytical Assays
Cross-reactivity refers to the ability of an analytical method to detect substances other than the target analyte.[2] This phenomenon can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering substance, as well as the specificity of the analytical method.
Comparison of Analytical Methodologies
The two primary methods for the quantification of drugs and their metabolites in biological matrices are high-performance liquid chromatography (HPLC) and immunoassays. Each method possesses distinct principles of operation that influence its susceptibility to cross-reactivity from metabolites like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[3] Its high resolving power allows for the separation of structurally similar compounds.
Likelihood of Cross-Reactivity:
The potential for cross-reactivity in HPLC is significantly lower compared to immunoassays. By optimizing chromatographic conditions such as the mobile phase composition, stationary phase chemistry, and gradient elution, it is often possible to achieve baseline separation of the parent drug from its metabolites.
-
This compound vs. Cisapride: The removal of a methyl group in this compound results in a change in polarity. This difference in physicochemical properties can be exploited in reverse-phase HPLC to achieve separation from the parent Cisapride molecule.
-
Norcisapride vs. Cisapride: Norcisapride, the major metabolite, also exhibits different polarity compared to Cisapride and can be effectively separated using HPLC.[1]
Table 1: Comparison of HPLC and Immunoassay for Cisapride Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Immunoassay |
| Principle | Separation based on physicochemical properties | Antigen-antibody binding |
| Specificity | High; can distinguish between structurally similar compounds | Variable; prone to cross-reactivity |
| Susceptibility to Metabolite Interference | Low; metabolites can often be chromatographically resolved | High; structurally similar metabolites can bind to the antibody |
| Development Time | Longer; requires method development and validation | Shorter for commercially available kits |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
Immunoassays
Immunoassays utilize the specific binding interaction between an antibody and an antigen (in this case, the drug or its metabolite).[4] These assays are widely used for high-throughput screening due to their speed and ease of use.
Likelihood of Cross-Reactivity:
Immunoassays are inherently more susceptible to cross-reactivity than chromatographic methods. The specificity of an immunoassay is determined by the antibody's ability to recognize a specific epitope on the target molecule. If a metabolite shares a significant portion of its structure with the parent drug, it may also be recognized by the antibody, leading to a false-positive or an overestimation of the parent drug concentration.
-
This compound vs. Cisapride: The structural difference between Cisapride and this compound is the absence of a single methyl group. Depending on the epitope recognized by the antibody used in the immunoassay, it is highly probable that this compound would exhibit significant cross-reactivity. If the antibody primarily binds to the core benzamide and piperidine structures, the absence of the methyl group may have a minimal impact on binding affinity.
Experimental Protocols
HPLC Method for Cisapride and Metabolite Separation
Objective: To develop an HPLC method capable of separating Cisapride from its potential metabolites, including Norcisapride and this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Mass Spectrometric (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) or formate (B1220265) buffer (pH adjusted)
-
Reference standards for Cisapride, Norcisapride, and (if available) this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic solvent (acetonitrile or methanol) and aqueous buffer.
-
Standard Solution Preparation: Prepare individual standard solutions of Cisapride and each metabolite, as well as a mixed standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 278 nm) or MS detection for confirmation.
-
-
Method Development:
-
Inject the mixed standard solution and evaluate the separation of the peaks.
-
Adjust the mobile phase composition and gradient profile to achieve baseline resolution (>1.5) between all compounds.
-
-
Validation: Once optimal separation is achieved, validate the method for linearity, accuracy, precision, and specificity according to relevant guidelines.
Immunoassay Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of this compound in a competitive immunoassay for Cisapride.
Materials:
-
Commercially available Cisapride ELISA kit.
-
Reference standards for Cisapride and this compound.
-
Assay buffer.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the Cisapride standard to generate a standard curve according to the manufacturer's instructions.
-
Prepare a serial dilution of the this compound standard over a similar concentration range.
-
-
Perform the Assay: Run the ELISA with both the Cisapride and this compound dilutions in parallel.
-
Data Analysis:
-
Determine the concentration of Cisapride that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculate Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of Cisapride / IC50 of this compound) x 100
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Cisapride and the workflow for assessing cross-reactivity.
Caption: Simplified metabolic pathway of Cisapride.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: Validation of an ELISA Analytical Method for the Determination of Ricin in Biological Samples and Clinical Data on Related Intoxications [mdpi.com]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
Validating 2-O-Desmethyl Cisapride as a Biomarker for Cisapride Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-O-Desmethyl Cisapride as a potential biomarker for the metabolism of Cisapride, a gastroprokinetic agent. While norcisapride (B1231896) is the established major metabolite, this document explores the available data on this compound and outlines the necessary experimental framework for its validation.
Executive Summary
Cisapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is oxidative N-dealkylation, leading to the formation of norcisapride.[1] Other, minor metabolic routes include O-dealkylation, which produces this compound, N-oxidation, and aromatic hydroxylation.[1] Currently, norcisapride is the most recognized biomarker for Cisapride metabolism due to its abundance. However, the validation of minor metabolites like this compound could offer additional insights into specific metabolic pathways and potential drug-drug interactions. This guide provides a framework for evaluating this compound in comparison to the established biomarker, norcisapride.
Data Presentation: Comparative Analysis of Cisapride Metabolites
Due to the limited publicly available data directly comparing the quantitative aspects of this compound and norcisapride formation, the following table summarizes the known kinetic parameters for the overall metabolism of Cisapride.
| Parameter | Value | Enzyme System | Notes |
| Apparent Km | 8.6 ± 3.5 μM | Human Liver Microsomes | Represents the overall affinity of the metabolizing enzymes for Cisapride.[1] |
| Vmax | 523 ± 330 pmol/mg/min | Human Liver Microsomes | Indicates the maximum rate of overall Cisapride metabolism.[1] |
| Primary Metabolizing Enzyme | CYP3A4 | Human Liver Microsomes | CYP3A4 is the major enzyme responsible for Cisapride metabolism.[1] |
Comparative Overview of Potential Biomarkers
| Biomarker | Metabolic Pathway | Abundance | Rationale for Use | Current Status |
| Norcisapride | Oxidative N-dealkylation | Major | As the primary metabolite, its concentration directly reflects the major route of Cisapride clearance. | Established biomarker for Cisapride metabolism. |
| This compound | O-dealkylation | Minor[2] | May provide specific information on the activity of the O-dealkylation pathway, which could be relevant in specific populations or during co-administration of drugs affecting this pathway. | Investigational; not yet validated as a routine biomarker. |
Experimental Protocols
Validating this compound as a biomarker requires rigorous experimental protocols. Below are methodologies for key experiments.
In Vitro Metabolism Studies in Human Liver Microsomes
Objective: To determine the kinetic parameters of this compound formation and compare them with norcisapride.
Methodology:
-
Incubation: Incubate pooled human liver microsomes (0.5 mg/mL protein) with varying concentrations of Cisapride (e.g., 1-100 μM) in the presence of an NADPH-regenerating system at 37°C.
-
Time Course Analysis: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linearity of metabolite formation.
-
Sample Preparation: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of Cisapride, norcisapride, and this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the initial rates of formation for both metabolites. Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.
In Vivo Pharmacokinetic Studies in Animal Models and Humans
Objective: To quantify the plasma concentrations of Cisapride and its metabolites, including this compound, after administration.
Methodology:
-
Dosing: Administer a single oral dose of Cisapride to the study subjects (e.g., rats or human volunteers).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Extraction: Extract Cisapride and its metabolites from the plasma using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentrations of Cisapride, norcisapride, and this compound in the extracted samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for all three analytes.
Mandatory Visualization
References
A Comparative Analysis of Cisapride and its Metabolites for Researchers
An in-depth guide for researchers, scientists, and drug development professionals detailing the metabolic profile of the gastroprokinetic agent Cisapride. This document provides a comparative analysis of the parent drug and its primary metabolites, supported by experimental data and detailed methodologies.
Cisapride, a substituted piperidinyl benzamide, was historically used to enhance gastrointestinal motility. Its therapeutic action is primarily mediated through agonism of the serotonin (B10506) 5-HT4 receptors, which stimulates acetylcholine (B1216132) release in the myenteric plexus.[1][2][3] However, understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacological and toxicological profile. This guide offers a detailed comparison of Cisapride and its metabolites.
Metabolic Profile of Cisapride
Cisapride undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways are oxidative N-dealkylation and aromatic hydroxylation.[1][4]
Primary Metabolites:
-
Norcisapride (B1231896): This is the principal metabolite, formed through oxidative N-dealkylation at the piperidine (B6355638) nitrogen.[1][5] This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[1]
-
Aromatic Hydroxylated Metabolites: These are considered minor metabolites resulting from the hydroxylation of the aromatic rings of the Cisapride molecule.
In vivo studies have demonstrated that norcisapride is the major metabolic product found.[1] The contribution of Cisapride's metabolites to its overall pharmacological activity is generally considered to be negligible.[1]
Comparative Pharmacological Activity
While Cisapride is a potent 5-HT4 receptor agonist, its primary metabolite, norcisapride, is reported to have significantly less or negligible pharmacological activity. A comprehensive search of available scientific literature did not yield specific quantitative data (e.g., Ki or EC50 values) for norcisapride's binding affinity or functional potency at the 5-HT4 receptor. This lack of data in publicly accessible literature suggests that the metabolite's activity is low enough not to be a focus of significant pharmacological investigation.
| Compound | Target | Pharmacological Action | Potency/Affinity |
| Cisapride | 5-HT4 Receptor | Agonist | EC50 = 7 x 10-8 M[6] |
| Norcisapride | 5-HT4 Receptor | Not reported/Negligible | No quantitative data available in the reviewed literature. |
Experimental Protocols
In Vitro Metabolism of Cisapride using Human Liver Microsomes
This protocol is designed to identify the metabolites of Cisapride and the enzymes responsible for their formation.
Methodology:
-
Incubation: 14C-labeled Cisapride is incubated with human liver microsomes in the presence of an NADPH-generating system. To identify the specific CYP450 enzymes involved, selective chemical inhibitors or antibodies for different CYP isoforms can be included in separate incubations.
-
Sample Preparation: The incubation is terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. The sample is then centrifuged, and the supernatant is collected.
-
Metabolite Identification: The supernatant is analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC). The retention times of the radioactive peaks are compared with those of authentic reference standards of potential metabolites.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of Cisapride metabolism, incubations are performed with a range of Cisapride concentrations. The rate of metabolite formation is then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
Quantification of Cisapride and Norcisapride in Human Plasma by LC-MS/MS
This protocol provides a sensitive and specific method for the simultaneous quantification of Cisapride and its major metabolite, norcisapride, in plasma samples.
Methodology:
-
Sample Preparation:
-
To a plasma sample, an internal standard (e.g., a structurally similar compound not present in the sample) is added.
-
Proteins are precipitated by adding a cold organic solvent like acetonitrile (B52724).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate Cisapride and norcisapride.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Cisapride, norcisapride, and the internal standard are monitored for quantification.
-
-
Data Analysis: Calibration curves are constructed by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the calibration standards. The concentrations of Cisapride and norcisapride in the unknown samples are then determined from these curves.
Visualizing Metabolic and Signaling Pathways
To aid in the understanding of the processes involved, the following diagrams illustrate the metabolic pathway of Cisapride and its mechanism of action.
Caption: Metabolic conversion of Cisapride to its major and minor metabolites.
Caption: Signaling cascade initiated by Cisapride binding to the 5-HT4 receptor.
Caption: Workflow for the quantification of Cisapride and its metabolites in plasma.
References
- 1. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 3. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US6632827B2 - Compositions of optically pure (+) norcisapride - Google Patents [patents.google.com]
A Comparative Guide to the Bioanalytical Quantification of 2-O-Desmethyl Cisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioanalytical methods for the quantification of 2-O-Desmethyl Cisapride, a minor metabolite of Cisapride.[1] Given the importance of accurately measuring drug and metabolite concentrations in biological matrices for pharmacokinetic and toxicokinetic studies, this document outlines the key performance characteristics and experimental protocols based on established regulatory guidelines and published analytical methodologies.[2][3][4][5] While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes information from validated methods for the parent drug, Cisapride, and other similar metabolites to provide a benchmark for analytical performance.
Comparative Performance of Analytical Methods
The performance of a bioanalytical method is primarily assessed by its accuracy, precision, linearity, and sensitivity (Lower Limit of Quantification, LLOQ).[2][3][4] The following table summarizes the typical acceptance criteria for these parameters as stipulated by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which would be expected in any inter-laboratory comparison.
| Parameter | Acceptance Criteria | Rationale |
| Accuracy | The mean value should be within ±15% of the nominal value, except at LLOQ, where it should not deviate by more than ±20%.[5] | Ensures the closeness of the measured value to the true value. |
| Precision (CV) | The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, and not exceed 20% for the LLOQ.[2][5] | Demonstrates the reproducibility of the method. |
| Linearity (r²) | The coefficient of determination (r²) for the calibration curve should be ≥0.99. | Indicates a direct proportional relationship between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4] | Defines the sensitivity of the analytical method. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard.[5] | Ensures that the method can differentiate the analyte from other components in the matrix. |
Experimental Protocols
The quantification of this compound in biological matrices such as plasma or serum typically involves sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7]
Sample Preparation
The primary goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences.[7] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[7]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[7][8]
LC-MS/MS Analysis
LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[6][7]
-
Liquid Chromatography (LC): A reversed-phase column (e.g., C18) is typically used to separate this compound from other components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Tandem Mass Spectrometry (MS/MS): Detection is achieved using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and its internal standard are monitored for enhanced selectivity and sensitivity.[8][9][10]
Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a research or clinical setting.
Caption: Experimental workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. nalam.ca [nalam.ca]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jetir.org [jetir.org]
- 7. omicsonline.org [omicsonline.org]
- 8. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmometrica.com.mx [pharmometrica.com.mx]
Purity Validation of 2-O-Desmethyl Cisapride Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of 2-O-Desmethyl Cisapride reference standards. The objective is to offer an evidence-based resource for selecting the most suitable analytical method to ensure the quality and reliability of these standards in pharmaceutical research and development.
Introduction to this compound and its Reference Standard
This compound is a known metabolite and impurity of Cisapride, a gastroprokinetic agent.[1][2] As with any active pharmaceutical ingredient (API), the purity of its reference standard is critical for accurate quantification and quality control in drug manufacturing. Regulatory bodies such as the FDA and ICH mandate rigorous validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[1][3][4] This guide focuses on the analytical methods for validating the purity of this compound reference standards.
Comparative Analysis of HPLC and UPLC Methods
High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone of pharmaceutical analysis for impurity profiling.[5][6] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity.[7] The primary difference between the two techniques lies in the particle size of the stationary phase, with UPLC utilizing sub-2 µm particles, leading to higher efficiency and the need for higher operating pressures.
Performance Comparison
The choice between HPLC and UPLC for the purity validation of this compound will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation.
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | 20 - 30 min | 2 - 5 min | Higher throughput |
| Resolution | Good | Excellent | Better separation of impurities |
| Sensitivity (LOD/LOQ) | Moderate | High | Detection of trace impurities |
| Solvent Consumption | High | Low | Reduced cost and environmental impact |
| System Backpressure | 40 - 60 bar | 100 - 150 bar | Requires specialized equipment |
| Initial Cost | Lower | Higher | Higher capital investment |
Quantitative Data Summary
The following table summarizes hypothetical validation data for the determination of this compound purity and its potential impurities using both HPLC and UPLC. This data is for illustrative purposes to highlight the performance differences.
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | 0.01% | 0.003% |
| Limit of Quantitation (LOQ) | 0.03% | 0.01% |
| Specificity | Baseline separation of known impurities | Enhanced separation of all potential impurities |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are provided below. These protocols are starting points and may require optimization based on the specific reference standard lot and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-25 min: 80% B
-
25-26 min: 80-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Method
Instrumentation: A UPLC system with a PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80-20% B
-
3.6-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the this compound reference standard in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
Method Validation Workflow
The validation of the analytical method for purity determination of the this compound reference standard should follow a structured workflow to ensure compliance with regulatory guidelines.
References
- 1. fda.gov [fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-O-Desmethyl Cisapride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research-grade compounds like 2-O-Desmethyl Cisapride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
This compound is a metabolite of Cisapride, a compound that has been withdrawn from some markets due to cardiac side effects.[1][2] As a research chemical, it is imperative to handle its disposal with a clear understanding of its potential hazards.
Hazard and Safety Information
A Safety Data Sheet (SDS) for this compound indicates several key hazards: it is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Quantitative Data for this compound and Related Compounds
| Property | Value | Compound | Source |
| Molecular Weight | 451.92 g/mol | This compound | [4][5][6] |
| Molecular Formula | C22H27ClFN3O4 | This compound | [4][5][6] |
| Oral LD50 (Rat) | 4,166 mg/kg | Cisapride (Parent Compound) | [7] |
| Oral LD50 (Mouse) | 8,715 mg/kg | Cisapride (Parent Compound) | [7] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general U.S. Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines for chemical waste.[8]
Personnel Requirements:
-
Only trained personnel familiar with the hazards of the compound should handle its disposal.
-
Personnel must be trained on the facility’s specific hazardous waste management procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves.[3]
-
Body Protection: Wear a lab coat or other protective clothing.[3]
Disposal Steps:
-
Waste Identification and Classification:
-
Based on its hazard profile (harmful if swallowed, causes serious eye damage), this compound should be treated as a hazardous chemical waste.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and waste stream determination.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused compound in a designated, properly labeled hazardous waste container. Hazardous pharmaceutical waste is often collected in black containers.[8]
-
For liquid waste (e.g., solutions containing the compound), use a designated, sealed, and properly labeled hazardous liquid waste container.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Final Disposal:
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Figure 1. Disposal Workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal policies and procedures and adhere to all local, state, and federal regulations.
References
- 1. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisapride :: Crediblemeds [crediblemeds.org]
- 3. esschemco.com [esschemco.com]
- 4. scbt.com [scbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guidance for Handling 2-O-Desmethyl Cisapride
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-O-Desmethyl Cisapride. The following guidelines are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered. Change gloves frequently, especially if contaminated, punctured, or torn.[3] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant suit should be worn to prevent skin contact.[3] |
| Foot Protection | Closed-Toe Shoes and Protective Shoe Covers | Leather or canvas shoes should not be worn. Protective shoe covers are recommended.[3][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area. If ventilation is inadequate or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] |
| Head Protection | Head Covering | Recommended, especially when there is a risk of dust generation.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation at points of potential dust, fume, or vapor generation.[3]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[3]
-
Container Management: Keep containers securely sealed when not in use. Avoid physical damage to containers.[3]
Storage:
-
Temperature: Store at -20°C.[5]
-
Container: Store in the original, tightly sealed container.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused product, contaminated PPE) | Collect in a sealed, labeled container. Dispose of through a licensed professional waste disposal service.[3] |
| Liquid Waste (solutions) | Consult with your institution's environmental health and safety (EHS) office for specific guidelines on liquid chemical waste disposal. |
| Empty Containers | Decontaminate empty containers. Observe all label safeguards until containers are cleaned or destroyed.[3] |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency | First Aid / Spill Response |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6] |
| Spill | For dry spills, use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping. Collect residues and place in a sealed container for disposal. For wet spills, absorb with an inert material and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup. Prevent spillage from entering drains or waterways.[3] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
